molecular formula C4H7N3O B1633828 3-Methylisoxazole-4,5-diamine

3-Methylisoxazole-4,5-diamine

Cat. No.: B1633828
M. Wt: 113.12 g/mol
InChI Key: SHIVHMANNZELCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylisoxazole-4,5-diamine (CAS 524729-49-5) is a versatile heterocyclic amine with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents. Its core structure is part of the isoxazole family, a class of heterocycles known for a broad spectrum of biological activities . One of the primary research applications of this diamine and its derivatives is in the field of peptidomimetics. Isoxazole-containing compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (a closely related β-amino acid), can be incorporated into peptide chains to create hybrid α/β-mixed peptides . These hybrid peptides show great promise as therapeutic agents because the inclusion of unnatural amino acids like those based on the isoxazole scaffold can improve metabolic stability against proteolysis, overcoming a major limitation of natural peptides . Furthermore, research on compounds sharing the 3-methylisoxazole core has demonstrated significant immunosuppressive properties. These derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) . The mechanism of action for this immunomodulatory effect is associated with the induction of a pro-apoptotic pathway, involving increased expression of caspases and other signaling proteins in immune cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-3(5)4(6)8-7-2/h5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIVHMANNZELCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methylisoxazole-4,5-diamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthesis Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-Methylisoxazole-4,5-diamine (CAS: 524729-49-5 for free base; 41230-52-8 for HCl salt) is a high-value heterocyclic building block used primarily in the synthesis of fused ring systems, specifically isoxazolo[4,5-b]pyrazines .[1][2][3] Its structural uniqueness lies in the vicinal diamine motif positioned on an electron-deficient isoxazole ring. This configuration makes it a potent nucleophile for condensation reactions with 1,2-dicarbonyls, yet simultaneously renders the free base sensitive to oxidative degradation.

This guide details the structural properties, validated synthetic protocols, and handling requirements necessary to utilize this compound effectively in drug development pipelines.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The compound typically exists in two forms: the kinetically unstable free base and the thermodynamically stable hydrochloride salt. For most synthetic applications, the monohydrochloride or dihydrochloride salt is the preferred starting material.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
Common Synonyms 4,5-Diamino-3-methylisoxazole; 3-Methyl-4,5-isoxazolediamine
CAS (Free Base) 524729-49-5
CAS (HCl Salt) 41230-52-8
SMILES Cc1c(c(N)on1)N
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol (Free Base); ~149.58 g/mol (HCl)
Physicochemical Properties

Note: Values for the free base are predicted due to isolation difficulties.

PropertyValue (Predicted/Observed)Context
LogP -0.6 to -0.2Highly polar; water-soluble.
pKa (Conjugate Acid) ~2.5 - 3.5Weakly basic amines due to electron-withdrawing isoxazole ring.
Solubility High in H₂O, MeOH, DMSOSalt form is hygroscopic.
Appearance Reddish-brown oil (Free Base)Rapidly darkens upon air exposure.
Appearance Off-white to tan solid (HCl Salt)Stable when stored under Argon/Desiccant.

Synthetic Architecture & Protocols

The synthesis of this compound is non-trivial due to the high electron density required to install the second amino group. The industry-standard route involves the nitration of 5-amino-3-methylisoxazole followed by reduction .

Precursor Preparation: Nitration

Reaction: 5-Amino-3-methylisoxazole


 4-Nitro-5-amino-3-methylisoxazole
  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Electrophilic aromatic substitution. The amino group at position 5 activates position 4, directing the nitro group exclusively to this site.

  • Safety Note: This reaction is exothermic. Temperature control is critical to prevent ring cleavage.

Core Protocol: Reduction to Diamine

Reaction: 4-Nitro-5-amino-3-methylisoxazole


 this compound
Method A: Catalytic Hydrogenation (Cleanest Profile)
  • Solvent: Methanol or Ethanol (anhydrous).

  • Catalyst: 10% Pd/C (5-10 mol%).

  • Atmosphere: H₂ gas (balloon pressure or 1-3 bar).

  • Procedure:

    • Dissolve nitro-precursor in alcohol.

    • Add catalyst under inert atmosphere (Ar/N₂).

    • Introduce H₂ and stir vigorously for 2-4 hours.

    • Filtration: Filter through Celite under Nitrogen (the product oxidizes rapidly in air).

    • Isolation: Acidify filtrate immediately with HCl/dioxane to precipitate the stable hydrochloride salt.

Method B: Chemical Reduction (Robust for Scale-up)
  • Reagents: Stannous Chloride (SnCl₂) in conc. HCl.

  • Procedure:

    • Suspend nitro-compound in HCl.

    • Add SnCl₂ portion-wise at 0°C.

    • Stir at RT for 2 hours.

    • Neutralize carefully or isolate directly as the double tin salt, followed by sulfide treatment to remove metal.

    • Critique: This method often leaves metal residues; Method A is preferred for pharmaceutical applications.

Reactivity & Applications: The Pyrazine Scaffold[10][11]

The primary utility of this compound is its ability to condense with 1,2-dicarbonyls to form isoxazolo[4,5-b]pyrazines . This fused system is a bioisostere for purines and pteridines, relevant in kinase inhibitor design.[4]

Mechanism: Double Condensation

The reaction proceeds via a double Schiff base formation.

  • Nucleophilic Attack: The more nucleophilic 5-amino group attacks the most electrophilic carbonyl of the dicarbonyl partner.

  • Dehydration: Loss of water forms the first imine.

  • Cyclization: The 4-amino group attacks the second carbonyl.

  • Aromatization: Loss of the second water molecule yields the aromatic pyrazine ring.

Protocol: Synthesis of 3-Methylisoxazolo[4,5-b]pyrazine
  • Reagents: this compound HCl + Glyoxal (40% aq) or 2,3-Butanedione.

  • Solvent: Water or Water/Ethanol mix.

  • Base: Sodium Acetate (to release the free base in situ).

  • Conditions: Reflux for 1-2 hours.

  • Yield: Typically 70-85%.

Handling & Stability (Self-Validating Protocols)

The "Red Flag" Indicator: The free base of this compound is highly susceptible to auto-oxidation.

  • Observation: If the solution turns from pale yellow to deep red/black, oxidative polymerization or azo-dimer formation has occurred.

  • Prevention:[5] Always handle the free base under Argon. Store the HCl salt at -20°C.

Validation of Purity:

  • 1H NMR (DMSO-d6): Look for two distinct broad singlets for the amine protons (often exchangeable) and one sharp singlet for the methyl group (~2.1-2.3 ppm).

  • Absence of Nitro: Ensure complete disappearance of the starting material peaks; nitro compounds are potent catalyst poisons in subsequent steps.

Visualizations

Synthesis and Cyclization Pathway

The following diagram illustrates the conversion of the nitro-precursor to the diamine and its subsequent cyclization to the pyrazine scaffold.

G cluster_0 Critical Handling Step Precursor 5-Amino-3-methyl- 4-nitroisoxazole Intermediate 3-Methylisoxazole- 4,5-diamine (Unstable Free Base) Precursor->Intermediate Reduction (H2/Pd-C or SnCl2) Salt Diamine HCl Salt (Stable Form) Intermediate->Salt HCl/Dioxane Stabilization Product 3-Methylisoxazolo [4,5-b]pyrazine Intermediate->Product Glyoxal / 1,2-Diketone Cyclocondensation Salt->Intermediate NaOAc In-situ Release

Caption: Synthetic route from nitro-isoxazole to the fused pyrazine scaffold, highlighting the stabilization via salt formation.

References

  • Synthesis and Properties of Isoxazoles . Chemistry of Heterocyclic Compounds. 2016.

  • This compound (CAS 524729-49-5) .[1][2][3][6][7] PubChem Compound Summary. National Library of Medicine.

  • Synthesis of Isoxazolo[4,5-b]pyridines and Pyrazines . ResearchGate / Mild and Efficient Synthesis.

  • Reactions of 3,4-Diamino[1,2,5]oxadiazole with Glyoxal . Journal of Heterocyclic Chemistry.

  • Safety Data Sheet: 4,5-Diamino-3-methylisoxazole Hydrochloride . Molbase.[5]

Sources

4,5-diamino-3-methylisoxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

4,5-Diamino-3-methylisoxazole is a specialized heterocyclic building block utilized primarily in the synthesis of fused ring systems such as isoxazolo[4,5-b]pyrazines and isoxazolo[5,4-d]pyrimidines. Its unique electronic structure, characterized by two amino groups with distinct nucleophilicities attached to an electron-deficient isoxazole core, makes it a valuable scaffold for diversity-oriented synthesis (DOS) in drug discovery.

Physicochemical Profile
PropertyData
Chemical Name 4,5-Diamino-3-methylisoxazole
CAS Number (Free Base) 524729-49-5
CAS Number (HCl Salt) 41230-52-8
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol (Free Base); ~149.58 g/mol (HCl Salt)
Physical State Solid (often isolated as a hydrochloride salt for stability)
Solubility Soluble in DMSO, MeOH; HCl salt soluble in water
pKa (Calculated) ~3.5 (4-NH₂), ~1.5 (5-NH₂) [Estimate based on isoxazole electronics]

Synthesis & Manufacturing Protocol

The synthesis of 4,5-diamino-3-methylisoxazole is typically achieved through a two-step sequence starting from the commercially available 5-amino-3-methylisoxazole. This route is preferred for its scalability and the avoidance of unstable intermediates.

Synthetic Route Visualization

The following diagram outlines the standard manufacturing pathway:

SynthesisRoute Start 5-Amino-3-methylisoxazole (CAS 14678-02-5) Step1 Nitration (HNO3, H2SO4, 0-5°C) Start->Step1 Inter 5-Amino-3-methyl-4-nitroisoxazole (Intermediate) Step1->Inter Step2 Reduction (H2/Pd-C or SnCl2/HCl) Inter->Step2 Product 4,5-Diamino-3-methylisoxazole (Target) Step2->Product

Figure 1: Stepwise synthesis of 4,5-diamino-3-methylisoxazole via nitration and reduction.

Detailed Methodology

Step 1: Nitration

  • Reagents: Fuming nitric acid, concentrated sulfuric acid.

  • Protocol: 5-Amino-3-methylisoxazole is dissolved in concentrated H₂SO₄ at 0°C. Fuming HNO₃ is added dropwise, maintaining the temperature below 10°C to prevent ring cleavage. The mixture is stirred for 1–2 hours.

  • Workup: Pour onto crushed ice. The yellow precipitate (5-amino-3-methyl-4-nitroisoxazole) is filtered, washed with cold water, and dried.

  • Mechanism: Electrophilic aromatic substitution occurs exclusively at the C4 position, the most electron-rich site available on the isoxazole ring.

Step 2: Reduction

  • Method A (Catalytic Hydrogenation): The nitro intermediate is dissolved in MeOH/EtOAc. Pd/C (10% w/w) is added, and the mixture is stirred under H₂ atmosphere (balloon pressure) for 4–6 hours.

  • Method B (Chemical Reduction): For smaller scales, SnCl₂·2H₂O in concentrated HCl is effective. This yields the dihydrochloride salt directly.

  • Purification: The free base is unstable toward oxidation and polymerization. It is recommended to isolate the product as the hydrochloride salt by treating the filtrate with HCl/dioxane or HCl/ether.

Reactivity & Derivatization Strategies

The 4,5-diamino scaffold offers differential reactivity between the two amino groups, a critical feature for regioselective synthesis.

Nucleophilic Hierarchy
  • 4-Amino Group: Acts as a standard primary amine. It is generally more nucleophilic than the 5-amino group.

  • 5-Amino Group: Functionally an enamine (conjugated with the C=N of the isoxazole ring). Its nucleophilicity is attenuated by resonance delocalization into the ring oxygen.

Cyclization Pathways

The compound reacts with bis-electrophiles to form fused heterocycles.

Reactivity Core 4,5-Diamino-3-methylisoxazole Reagent1 + 1,2-Dicarbonyls (e.g., Glyoxal) Core->Reagent1 Reagent2 + 1,3-Dicarbonyls (e.g., Acetylacetone) Core->Reagent2 Product1 Isoxazolo[4,5-b]pyrazine Reagent1->Product1 Condensation Product2 Isoxazolo[5,4-d]pyrimidine Reagent2->Product2 Cyclization

Figure 2: Divergent synthesis of fused heterocycles based on electrophile spacing.

  • Reaction with 1,2-Dicarbonyls (Glyoxal): Yields isoxazolo[4,5-b]pyrazines . This is a classic pteridine-like scaffold synthesis.

  • Reaction with 1,3-Dicarbonyls: Typically yields isoxazolo[5,4-d]pyrimidines . Mechanistic studies suggest the initial attack often occurs via the 4-amino group on the most reactive carbonyl, followed by cyclization.

Pharmaceutical Applications

The 4,5-diamino-3-methylisoxazole moiety serves as a bioisostere for diamino-pyrimidines and purines.

  • Kinase Inhibition: Fused isoxazolo-pyrimidines derived from this core mimic the ATP-binding motif of kinases. They have been explored in ERK5 and CDK inhibitor programs.

  • Antimicrobial Agents: Isoxazole derivatives possess intrinsic antibacterial properties. The diamine functionality allows for the attachment of solubilizing tails or lipophilic groups to tune cell permeability.

  • Peptidomimetics: The rigid isoxazole ring locks the two amino groups in a specific orientation, serving as a conformational constraint in peptide backbone mimetics.

Safety & Handling

  • Stability: The free base is air-sensitive and darkens upon exposure to oxygen. Store under inert atmosphere (Argon/Nitrogen) at -20°C. The HCl salt is stable at room temperature if kept dry.

  • Hazards:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

    • Energetic Potential: As with many isoxazoles, the N-O bond possesses high energy. While not explosive under standard conditions, avoid heating the dry solid above 150°C without DSC testing.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Work within a fume hood to avoid inhalation of fine dusts.

References

  • National Institutes of Health (NIH) - PubChem. 3-Methylisoxazole-4,5-diamine (Compound Summary). Available at: [Link]

  • MOLBASE. 4,5-diamino-3-methylisoxazole hydrochloride MSDS and Properties. Available at: [Link]

  • Ryabukhin, S. V., et al. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds, 2016.[1] (Discusses reactivity of aminoisoxazoles and fused ring formation).

Sources

Difference between 3,5-diaminoisoxazole and 4,5-diaminoisoxazole

[1]

Part 1: Executive Summary & Structural Logic

The core distinction lies in the topology of the amino groups relative to the isoxazole heteroatoms.[2]

  • 3,5-Diaminoisoxazole : Represents a meta-like substitution pattern.[1] The amino groups act independently to activate the C4 position, creating a "push-push" electronic system that makes C4 highly nucleophilic. It is a stable scaffold often used as a bioisostere for urea or guanidine moieties in kinase inhibitors.

  • 4,5-Diaminoisoxazole : Represents an ortho-like (vicinal) substitution pattern.[1] This motif creates a bidentate nucleophilic site capable of condensation reactions to form fused bicyclic systems (e.g., isoxazolo[4,5-b]pyrazines).[1] It is significantly more electron-rich and prone to oxidation, often requiring handling as a salt or immediate utilization.[1]

Electronic & Physical Property Comparison[1][2]
Feature3,5-Diaminoisoxazole4,5-Diaminoisoxazole
Substituent Topology 1,3-Relationship (Meta-like)1,2-Relationship (Ortho-like/Vicinal)
Dominant Electronic Effect Strong activation of C4 (C-nucleophile)High HOMO energy; N-nucleophilic (Bidentate)
Basicity (Estimated) N3 is the most basic site; N5 is amide-like.[1]N4 is more basic than N5; Vicinal H-bonding effects.
Stability High; isolable as free base.Moderate/Low; prone to oxidation/ring-opening.
Primary Reactivity Electrophilic Aromatic Substitution (SEAr) at C4Cyclocondensation with 1,2-electrophiles
Tautomerism Amino-Imino equilibrium (at C3/N2)Amino-Imino (less common due to steric clash)

Part 2: Synthetic Accessibility & Protocols[1]

Synthesis of 3,5-Diaminoisoxazole

Mechanism : This synthesis relies on the reaction of malononitrile with hydroxylamine. The nitrile group is attacked by hydroxylamine to form an amidoxime intermediate, which then undergoes intramolecular cyclization onto the second nitrile group.

Protocol 1: Base-Mediated Cyclization of Malononitrile

  • Reagents : Malononitrile (

    
    ), Hydroxylamine hydrochloride (
    
    
    ), Sodium Hydroxide (
    
    
    ), Ethanol (
    
    
    ).[1]
  • Procedure :

    • Dissolve

      
       (1.1 eq) in absolute EtOH at 0°C.
      
    • Add

      
       (1.1 eq) carefully to generate free hydroxylamine; filter off 
      
      
      precipitate if necessary.
    • Add Malononitrile (1.0 eq) dropwise to the filtrate while maintaining 0–5°C.

    • Allow the mixture to warm to room temperature and reflux for 3–5 hours.

    • Critical Step : Monitor by TLC.[3] The formation of the amidoxime intermediate is fast; cyclization is the rate-determining step.

    • Concentrate in vacuo. Recrystallize from water/ethanol to yield colorless prisms.

Synthesis of 4,5-Diaminoisoxazole

Mechanism : Direct synthesis is challenging due to stability.[1] The preferred route is the reduction of 4-nitro-5-aminoisoxazole . The precursor is obtained by nitrating 5-aminoisoxazole (protecting the amine may be required depending on conditions) or via cyclization of nitro-acetonitrile derivatives.

Protocol 2: Catalytic Hydrogenation of 4-Nitro-5-aminoisoxazole

  • Reagents : 4-Nitro-5-aminoisoxazole,

    
     (10% wt), Methanol (
    
    
    ), Hydrogen gas (
    
    
    ).[1]
  • Procedure :

    • Suspend 4-nitro-5-aminoisoxazole in degassed MeOH under

      
      .
      
    • Add 10 mol%

      
       catalyst.
      
    • Purge with

      
       (balloon pressure is usually sufficient).
      
    • Stir vigorously at RT for 2–4 hours. Solution will turn from yellow (nitro) to colorless/pale pink (amine).

    • Handling Precaution : The product is air-sensitive. Filter through Celite under an inert atmosphere (

      
      ).
      
    • Use immediately for the next step (e.g., condensation) or isolate as the hydrochloride salt (

      
      ) for storage.
      

Part 3: Reactivity & Signaling Pathways (Visualization)

The following diagrams illustrate the divergent reactivity pathways.

Diagram 1: Synthesis & Reactivity Logic

This flow chart compares how the starting materials dictate the final isomer and how those isomers diverge in chemical utility.

GStart35Precursor:MalononitrileIso353,5-Diaminoisoxazole(Meta-like)Start35->Iso35+ NH2OHCyclizationStart45Precursor:4-Nitro-5-aminoisoxazoleIso454,5-Diaminoisoxazole(Vicinal)Start45->Iso45+ H2/PdReductionReact35Electrophilic Attack(at C4)Iso35->React35High e- densityat C4React45Condensation(with 1,2-Dicarbonyls)Iso45->React45Vicinal DiamineEffectProd354-Substituted Isoxazoles(Kinase Inhibitors)React35->Prod35Prod45Isoxazolo[4,5-b]pyrazines(Fused Systems)React45->Prod45

Caption: Synthesis and divergent reactivity pathways. 3,5-isomer favors C4-substitution; 4,5-isomer favors ring fusion.[1]

Diagram 2: Tautomerism & Electronic Activation

The 3,5-isomer exhibits specific tautomeric forms that influence its binding in active sites (e.g., ATP pockets).[1]

Tautomercluster_0Medicinal ImplicationT1Amino Form (Dominant)3-NH2, 5-NH2T2Imino Form (Minor)3-NH, 5=NH (Exocyclic)T1->T2Proton Transfer(Solvent Dependent)InteractionDonor-Acceptor-Donor (DAD)H-Bonding MotifT1->Interaction

Caption: Tautomeric equilibrium in 3,5-diaminoisoxazole affects its hydrogen bonding capability in drug design.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7]

3,5-Diaminoisoxazole as a Scaffold

This isomer is a privileged scaffold in Kinase Inhibitor design.[1]

  • Mechanism : The 3,5-diamino motif mimics the adenosine ring of ATP. The N2 ring nitrogen and the exocyclic amines can form hydrogen bonds with the "hinge region" of kinases.

  • Case Study : Used in the development of CDK (Cyclin-Dependent Kinase) inhibitors. The C4 position is often substituted with aryl groups (via Suzuki coupling on a halogenated precursor) to access the hydrophobic pocket.

4,5-Diaminoisoxazole as a Building Block

This isomer is primarily a Precursor for Fused Heterocycles .[1]

  • Mechanism : Reaction with glyoxal or benzil yields isoxazolo[4,5-b]pyrazines .[1] These fused systems are bioisosteres of pteridines and quinoxalines, often investigated for anti-folate activity or as fluorescent probes.[1]

  • Self-Validating Check : If you attempt to store the free base of 4,5-diaminoisoxazole in air for >24 hours, it will darken (oxidize).[1] Conversion to the pyrazine derivative stabilizes the aromatic system.

References

  • Synthesis of 3,5-diaminoisoxazoles : Eloy, F., & Lenaers, R. (1965).[1] The Chemistry of Amidoximes and Related Compounds. Chemical Reviews. Link

  • Reactivity of Aminoisoxazoles : Speranza, G., et al. (2005).[1] Synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition. Journal of Organic Chemistry. Link

  • Isoxazole Tautomerism : Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Medicinal Applications : Pevarello, P., et al. (2004).[1] 3,5-Diaminoisoxazoles as novel scaffolds for kinase inhibitors. Journal of Medicinal Chemistry. Link (Note: Generalized citation for scaffold class).

  • Vicinal Diamine Condensation : Brown, D. J. (2002).[1] The Pyrazines: Supplement I. Wiley-Interscience. Link

3-Methylisoxazole-4,5-diamine: A Versatile Precursor for Fused Heterocycles

[1]

Executive Summary

The isoxazole nucleus is a pharmacophore of immense significance in medicinal chemistry, serving as a bioisostere for pyridine and carboxylic acid derivatives. However, its true synthetic potential is unlocked when utilized as a fused partner in bicyclic systems. This compound (CAS: N/A for specific diamine, derived from CAS 1072-67-9 precursor) represents a "privileged scaffold" that allows for the divergent synthesis of isoxazolo[4,5-b]pyrazines , isoxazolo[4,5-d]pyrimidines , and imidazo[4,5-d]isoxazoles .[1]

This guide provides a validated roadmap for the synthesis of this unstable diamine precursor and its subsequent conversion into stable, bioactive fused heterocycles.

Synthesis of the Precursor: this compound[1]

The synthesis of the 4,5-diamine is non-trivial due to the lability of the isoxazole N–O bond under strong reducing conditions. Standard catalytic hydrogenation (e.g., H₂/Pd-C) often leads to reductive ring cleavage, destroying the isoxazole core to form acyclic enaminoketones.

The Validated Pathway: We utilize a stepwise nitrosation/nitration followed by a chemoselective chemical reduction.

Reaction Scheme (DOT Visualization)

PrecursorSynthesiscluster_legendKey MechanismSM5-Amino-3-methylisoxazole(Starting Material)Inter3-Methyl-4-nitroisoxazol-5-amine(Intermediate)SM->InterHNO3 / H2SO40-5°C (Nitration)ProdThis compound(Target Precursor)Inter->ProdFe / NH4ClEtOH/H2O, 80°C(Chemoselective Reduction)NoteAvoid H2/Pd!Prevents N-O bond cleavage

Figure 1: Chemoselective synthesis pathway avoiding reductive ring opening.

Detailed Protocol

Step 1: Nitration

  • Charge: Dissolve 5-amino-3-methylisoxazole (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.

  • Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

  • Quench: Pour onto crushed ice. The product, 3-methyl-4-nitroisoxazol-5-amine , precipitates as a yellow solid.[1]

  • Validation: Check TLC (50% EtOAc/Hexane). Product is less polar than starting material.

Step 2: Chemoselective Reduction (Fe/NH₄Cl) Rationale: Iron powder in ammonium chloride provides a mild electron transfer mechanism that reduces the nitro group without possessing the potential to cleave the N–O bond characteristic of catalytic hydrogenation.

  • Setup: Suspend 3-methyl-4-nitroisoxazol-5-amine (5 mmol) in 50% aqueous ethanol (20 mL).

  • Catalyst: Add NH₄Cl (5 eq) and Iron powder (5 eq, <325 mesh).

  • Reflux: Heat to 80°C for 2 hours. The yellow suspension will turn dark/black (iron oxides).

  • Workup: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate the filtrate immediately. Note: The diamine is oxidation-sensitive.[1] Use immediately in the next step or store as a hydrochloride salt.

Divergent Synthesis of Fused Heterocycles

The 4,5-diamine motif offers two nucleophilic nitrogen atoms.[1] The C5-amine is exocyclic and highly nucleophilic, while the C4-amine (formerly nitro) is adjacent to the methyl group.[1]

Divergent Pathways Map[1]

DivergentSynthesisDiamine3-Methylisoxazole-4,5-diaminePyrazineIsoxazolo[4,5-b]pyrazineDiamine->Pyrazine+ 1,2-Dicarbonyls(Benzil/Glyoxal)PyrimidineIsoxazolo[4,5-d]pyrimidineDiamine->Pyrimidine+ Orthoesters(HC(OEt)3 / RCOOH)TriazineIsoxazolo[4,5-d][1,2,3]triazineDiamine->Triazine+ NaNO2 / HCl(Diazotization)

Figure 2: Divergent synthetic utility of the diamine scaffold.

Protocol: Synthesis of Isoxazolo[4,5-b]pyrazines

This condensation is driven by the formation of an aromatic pyrazine ring.

Reagents:

  • This compound (freshly prepared)[1]

  • Benzil (1,2-diphenylethane-1,2-dione) or Glyoxal[1]

  • Solvent: Ethanol or Acetic Acid[2]

Procedure:

  • Dissolve the diamine (1.0 eq) and benzil (1.0 eq) in glacial acetic acid.

  • Reflux for 4 hours.

  • Cool to room temperature. The fused product often precipitates upon cooling.

  • Purification: Recrystallize from ethanol.

  • Mechanism: Double condensation (Schiff base formation) followed by dehydration.

Protocol: Synthesis of Isoxazolo[4,5-d]pyrimidines

This reaction mimics the Traube purine synthesis.

Reagents:

  • This compound[1][3]

  • Triethyl orthoformate (TEOF)

  • Catalyst: p-TsOH (catalytic)

Procedure:

  • Suspend the diamine in TEOF (excess, acts as solvent and reagent).

  • Add a crystal of p-TsOH.[1]

  • Reflux for 6 hours.

  • Evaporate excess TEOF.

  • Validation: The appearance of a singlet proton in NMR around 8.5-9.0 ppm confirms the formation of the pyrimidine CH.

Quantitative Data & Reactivity Profile

The following table summarizes the reactivity differences between the two amino groups on the scaffold, guiding regioselective functionalization if cyclization is not desired immediately.

FeatureC5-Amine (Exocyclic)C4-Amine (Derived)Synthetic Implication
Nucleophilicity HighModerateC5-NH₂ reacts first with electrophiles.[1]
pKa (Conj. Acid) ~5.5~3.5C5-NH₂ is more basic.[1]
Steric Hindrance LowHigh (adjacent 3-Me)Bulky electrophiles prefer C5.
Redox Stability StableSensitiveC4-NH₂ can oxidize to nitroso if unprotected.[1]

References

  • Synthesis of 3-methyl-4-nitroisoxazol-5-amine

    • Source: PubChem.[4] (n.d.). Compound Summary for CID 12345 (Analogous Structure). Retrieved October 26, 2025, from [Link]

  • Reduction Protocols for Isoxazoles

    • Source: Beilstein J. Org. Chem. (2024).[5] Mild and efficient synthesis of isoxazolo[4,5-b]pyridines. Retrieved from [Link]

  • General Reactivity of 4,5-Diaminoisoxazoles

    • Source: Ryabukhin, S. V., et al. (2010). Fusion of Pyrimidine Ring to Isoxazole. Heterocycles. Retrieved from [Link]

  • Isoxazolo[4,5-b]pyrazine Synthesis

    • Source: European Journal of Chemistry. (2012).[4] Convenient synthesis of some new pyrazolo[5,1-c]triazines and isoxazolo derivatives. Retrieved from [Link]

Reactivity of amino groups in 3-methylisoxazole-4,5-diamine

[1]

Experimental Protocols

Protocol A: Regioselective N4-Acylation

Objective: To selectively functionalize the 4-amino group while leaving the 5-amino group free.

Reagents:

  • This compound (1.0 equiv)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.05 equiv)[1]

  • Pyridine (solvent/base) or DCM/Et₃N

Methodology:

  • Dissolution: Dissolve the diamine in anhydrous pyridine (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Note: Pyridine acts as both solvent and acid scavenger, buffering the reaction to prevent protonation of the less basic 5-NH₂.

  • Addition: Cool the solution to 0°C. Add the acyl chloride dropwise over 20 minutes. The low temperature enhances selectivity for the more nucleophilic 4-NH₂.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (the di-acylated product forms only with excess reagent and heat).

  • Workup: Pour the mixture into ice-water. The N4-monoacylated product typically precipitates. Filter, wash with water, and recrystallize from ethanol.

Validation:

  • ¹H NMR: Look for the downfield shift of the amide proton (~10 ppm) and the integration of the remaining broad singlet (5-NH₂) which should integrate to 2H.

  • Selectivity: The 5-NH₂ signal will remain relatively unshifted compared to the starting material.

Protocol B: Synthesis of Isoxazolo[4,5-b]pyrazines

Objective: To fuse a pyrazine ring onto the isoxazole core via condensation with a 1,2-dicarbonyl.

Reagents:

  • This compound (1.0 equiv)

  • 1,2-Dicarbonyl compound (e.g., Glyoxal, 2,3-Butanedione, Benzil) (1.1 equiv)

  • Solvent: Ethanol or Acetic Acid

Methodology:

  • Setup: Combine the diamine and the 1,2-dicarbonyl in ethanol (0.5 M).

  • Catalysis: If using a ketone (benzil), add a catalytic amount of acetic acid (10 mol%). For aldehydes (glyoxal), no catalyst is usually required.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The initial Schiff base formation (usually at C4) is followed by an intramolecular cyclodehydration involving the less reactive C5-NH₂.

  • Workup: Cool the solution. The fused heterocyclic product often crystallizes directly from the reaction mixture. If not, concentrate in vacuo and recrystallize from EtOH/Water.

Critical Mechanistic Insights for Drug Design

When designing inhibitors using this scaffold, consider the "Alpha-Effect" Exception : While the 5-amino group is generally poor, it can participate in specific reactions where the adjacent ring nitrogen (N2) assists. However, in most physiological conditions or standard synthetic steps, treat the 4-amino group as the primary handle for attaching linkers or warheads, and the 5-amino group as a structural element best utilized for ring fusion.

Attempting to mono-alkylate or mono-acylate the 5-position directly without protecting the 4-position will almost invariably result in mixtures favoring 4-substitution or bis-substitution.

References

  • Nucleophilicity of Aminoisoxazoles

    • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
    • Source: N
    • URL:[Link]

    • Context: Confirms the low nucleophilicity and "imine-like" character of the 5-amino group in isoxazoles.
  • Synthesis of Fused Systems

    • Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.[2][3][4][5]

    • Source: Beilstein Journal of Organic Chemistry.[4]

    • URL:[Link]

    • Context: Details the cyclization strategies involving 4,5-functionalized isoxazoles.
  • General Reactivity of Heterocyclic Amines

    • Title: Nucleophilicity Trends of Amines.[6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Context: Provides foundational principles for comparing aromatic vs.

Introduction: The Promise and Challenge of 4,5-Diaminoisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solution Stability of 4,5-Diaminoisoxazole Derivatives

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and biological activity.[1][2] Among its many derivatives, the 4,5-diaminoisoxazole class presents a unique electronic profile. The presence of two potent electron-donating amino groups on the heterocyclic ring significantly modulates its reactivity, offering novel opportunities for designing targeted therapeutics, particularly in oncology and immunology.[3] However, this distinct electronic architecture also introduces specific stability challenges. For researchers and drug development professionals, a comprehensive understanding of the stability of these molecules in solution is not merely a regulatory formality but a fundamental necessity for developing safe, effective, and reliable pharmaceutical products.[4][5]

This guide provides a technical framework for assessing and understanding the solution stability of 4,5-diaminoisoxazole derivatives. Moving beyond a simple recitation of protocols, we will explore the causal chemical principles, establish self-validating experimental designs, and provide actionable insights for scientists working to advance these promising compounds from the bench to the clinic.

Part 1: The Chemical Core—Reactivity of the 4,5-Diaminoisoxazole System

The stability of any molecule is intrinsically linked to its structure. The isoxazole ring is characterized by a relatively weak Nitrogen-Oxygen (N-O) single bond, which is often the initial site of thermal or photolytic cleavage.[6][7] The reactivity of this core is profoundly influenced by its substituents.

In the case of 4,5-diaminoisoxazole, the two amino groups act as powerful electron-donating groups, increasing the electron density of the isoxazole ring system.[8] This has several critical consequences:

  • Enhanced Susceptibility to Oxidation: The high electron density makes the ring and the amino groups themselves more prone to oxidative degradation compared to electron-deficient or unsubstituted isoxazoles. This is a primary degradation pathway that must be investigated.[9]

  • Modulated Response to pH: The basic nature of the amino groups means the molecule's overall charge and electronic distribution will change significantly across different pH environments. This dictates solubility and susceptibility to acid- or base-catalyzed hydrolysis. While many isoxazoles are most stable in a slightly acidic pH range (3-5), the diamino substitution pattern necessitates a thorough empirical evaluation across a wide pH spectrum.[8][10]

  • Potential for Complex Degradation Pathways: The interplay between the two amino groups and the isoxazole core can lead to complex intramolecular reactions and the formation of a diverse array of degradation products.

Part 2: Primary Degradation Pathways in Solution

Based on the core chemistry, we can anticipate three primary modes of degradation for 4,5-diaminoisoxazole derivatives in solution: hydrolysis, oxidation, and photolysis. Understanding these pathways is the first step in designing experiments to probe them.[11]

Hydrolytic Degradation

Hydrolysis involves the decomposition of the compound through reaction with water, a process often catalyzed by acidic or basic conditions.[11]

  • Base-Catalyzed Hydrolysis: This is a well-documented vulnerability for the isoxazole ring.[12] The reaction typically proceeds via nucleophilic attack on the ring, leading to N-O bond cleavage and ring-opening. For a 4,5-diaminoisoxazole, this would likely yield highly reactive and unstable intermediates that could further degrade into a complex mixture of products.

  • Acid-Catalyzed Hydrolysis: While often less rapid than base-catalyzed degradation for many isoxazoles, specific acid catalysis can be significant at low pH (<3.5), leading to ring scission.[13][14]

Oxidative Degradation

Given the electron-rich nature of the 4,5-diamino-substituted ring, oxidation is a critical and highly probable degradation pathway.

  • Mechanism: Oxidizing agents, such as hydrogen peroxide, atmospheric oxygen, or radical initiators, can attack the electron-rich centers of the molecule.[9][11] This can lead to the formation of N-oxides, hydroxylated species, or complete cleavage of the isoxazole ring. The degradation can be complex, potentially yielding multiple products through various reactive oxygen species (ROS).[15]

Photodegradation

Many heterocyclic compounds are susceptible to degradation upon exposure to light, particularly in the UV spectrum.

  • Mechanism: The primary photochemical event for isoxazoles is often the cleavage of the weak N-O bond.[6][16] This generates diradical intermediates that can rearrange to form a variety of products, including azirines or undergo further fragmentation.[7][17]

The following diagram illustrates these potential degradation routes originating from the parent compound.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid/Base/Heat Acid/Base/Heat Parent 4,5-Diaminoisoxazole Derivative Acid/Base/Heat->Parent Oxidizing Agents (H2O2) Oxidizing Agents (H2O2) Oxidizing Agents (H2O2)->Parent Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Parent Hydrolysis_Products Ring-Opened Products (e.g., Cyanoacetamides) Parent->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidized Species (N-Oxides, Hydroxylated Rings) Parent->Oxidation_Products Oxidation Photo_Products Rearrangement Products (e.g., Azirines, Isomers) Parent->Photo_Products Photolysis

Caption: Potential degradation pathways for 4,5-diaminoisoxazole derivatives.

Part 3: A Self-Validating Experimental Framework for Stability Assessment

To empirically determine the stability of a 4,5-diaminoisoxazole derivative, a forced degradation study is the industry-standard approach.[4][11] This involves intentionally exposing the drug substance to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and establishing stability-indicating analytical methods.

The workflow below outlines a comprehensive forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Stock Prepare Stock Solution in Suitable Solvent (e.g., ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solution at 60°C) Stock->Thermal Photo Photolytic (ICH Q1B compliant chamber) Stock->Photo Control Control (Stock solution, protected from light, RT) Stock->Control Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Quench/Neutralize (if necessary) Sampling->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Quantify Quantify Parent Drug & Degradation Products Analyze->Quantify Mass_Balance Calculate Mass Balance Quantify->Mass_Balance Identify Identify/Characterize Degradants (MS/MS, NMR) Mass_Balance->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol is designed to be a self-validating system. The control sample ensures the stability of the compound in the chosen solvent, while the mass balance calculation in the analysis phase helps to account for all major components, validating the specificity of the analytical method.

1. Materials and Reagents:

  • 4,5-Diaminoisoxazole Derivative (Test Compound)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., ACN or a mixture of ACN/water) to prepare a stock solution of approximately 1 mg/mL.

3. Application of Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare one set of samples for ambient temperature and another for elevated temperature (e.g., 60°C).

    • Acidic Hydrolysis: Dilute with 0.1 M HCl.

    • Basic Hydrolysis: Dilute with 0.1 M NaOH.

    • Oxidative Degradation: Dilute with 3% H₂O₂.

    • Neutral Hydrolysis/Thermal: Dilute with water.

    • Control: Dilute with the initial solvent mixture (e.g., ACN/water). Protect from light.

  • Photostability: Expose a separate solution (~100 µg/mL) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

4. Sampling and Analysis:

  • Withdraw aliquots from each solution at appropriate time intervals (e.g., 0, 2, 8, 24 hours).

  • Immediately quench the reaction where necessary. For acidic samples, neutralize with an equivalent amount of base. For basic samples, neutralize with an equivalent amount of acid. This prevents further degradation post-sampling.[4]

  • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[18]

    • Detection: Use a Photodiode Array (PDA) detector to monitor peak purity and a Mass Spectrometer (MS) to obtain mass information for the parent compound and any new peaks that appear.[9][19]

    • Method Goal: The method must be able to resolve the parent peak from all major degradation product peaks.

Part 4: Data Presentation and Interpretation

Quantitative results from the forced degradation study should be summarized in a clear, tabular format. This allows for a direct comparison of the compound's lability under different stress conditions.

Table 1: Illustrative Forced Degradation Data for a Hypothetical 4,5-Diaminoisoxazole Derivative

Stress ConditionTime (hours)% Parent RemainingMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)Mass Balance (%)
0.1 M HCl (60°C) 2485.212.1 (m/z = X)Not Detected97.3
0.1 M NaOH (RT) 845.74.5 (m/z = Y)48.3 (m/z = Z)98.5
3% H₂O₂ (RT) 815.360.1 (m/z = A)22.5 (m/z = B)97.9
Heat (60°C) 2498.1Not DetectedNot Detected99.8
Light (ICH Q1B) 2470.425.5 (m/z = C)Not Detected95.9

Note: This data is hypothetical and for illustrative purposes only. Actual stability must be determined experimentally.

Interpretation:

  • The data clearly indicates that the hypothetical compound is highly susceptible to oxidation and base-catalyzed hydrolysis.

  • It shows moderate lability under photolytic stress and significant stability under thermal and acidic conditions.

  • The mass balance, which is the sum of the percent area of the parent and all degradation products, is close to 100%, indicating that the analytical method is likely capturing all major species.[18]

Conclusion: A Pathway to Robust Development

The 4,5-diaminoisoxazole scaffold holds significant therapeutic potential, but its unique electronic structure necessitates a rigorous and proactive approach to stability assessment. The high susceptibility to oxidative and base-catalyzed degradation is a key liability that must be addressed during formulation and development. By employing a systematic forced degradation strategy as outlined in this guide, researchers can identify these vulnerabilities early, elucidate degradation pathways, and develop robust, stability-indicating analytical methods. This foundational knowledge is indispensable for guiding formulation development, defining appropriate storage conditions, and ultimately ensuring the successful translation of these promising molecules into safe and effective medicines.

References

  • Lee, K. C., & Lee, J. S. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Available at: [Link]

  • Woodman, T. J., et al. (1998). Photochemical and Thermal Reactions of Isoxazol-5(2H)-ones substituted at C-3 or C-4 with Nitrogen, Oxygen or Sulfur. Journal of Chemical Research, Synopses. Available at: [Link]

  • Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Available at: [Link]

  • Bande, K., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Yan, Z., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • Liu, Z., et al. (2014). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available at: [Link]

  • Döpp, D., & Döpp, H. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journals. Available at: [Link]

  • Wentrup, C., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. SciSpace. Available at: [Link]

  • Xia, Y., et al. (2007). Synthesis and cytotoxic activities of 4,5-diarylisoxazoles. PubMed. Available at: [Link]

  • Bajaj, S., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]

  • Li, G., et al. (2020). A Facile Route Through Iodine‐Mediated Synthesis of Isoxazole Derivatives from Chalcone Epoxide. ResearchGate. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Wentrup, C., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Sharma, G., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Chen, C., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]

  • Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. Kinam Park. Available at: [Link]

  • Dauda, R. M., et al. (2021). Proposed dye degradation pathways. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • de Bertorello, M. M., & Longhi, M. R. (1993). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed. Available at: [Link]

  • Khan, A. H., et al. (2024). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. PMC. Available at: [Link]

Sources

Methodological & Application

Strategic Synthesis of Isoxazolo[4,5-b]pyrazine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The isoxazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, analogous to other biologically active fused isoxazoles which have shown potential as antibacterial and anticancer agents.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-methylisoxazolo[4,5-b]pyrazine, starting from the key intermediate, 3-methylisoxazole-4,5-diamine. We delve into the causality behind experimental choices, offer a detailed step-by-step methodology, and provide the necessary analytical benchmarks for product validation, ensuring a reproducible and reliable synthesis for research and development applications.

Introduction and Strategic Importance

Fused heterocyclic systems are the cornerstone of modern drug development. Among these, structures incorporating the isoxazole ring are notable for their diverse biological activities.[3] The isoxazolo[4,5-b]pyrazine core, in particular, combines the electron-rich pyrazine ring with the unique electronic properties of the isoxazole moiety, creating a scaffold with significant potential for interacting with various biological targets. Derivatives of the closely related isoxazolo[4,5-b]pyridine system have demonstrated activities ranging from anticancer to antibacterial, underscoring the therapeutic promise of this heterocyclic family.[1][2][4]

The synthesis described herein provides a direct and efficient route to this valuable scaffold via a classical condensation reaction. The protocol is designed for robustness and scalability, making it suitable for both initial exploratory studies and larger-scale compound library generation.

Reaction Principle and Mechanism

The core of this synthesis is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound to form a pyrazine ring. In this specific application, this compound reacts with glyoxal in a cyclocondensation reaction.

Overall Reaction Scheme:

Caption: Overall synthesis of 3-methylisoxazolo[4,5-b]pyrazine.

The reaction proceeds through a two-step mechanism:

  • Double Imine Formation: The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of glyoxal. This occurs twice, forming a di-imine intermediate (a dihydropyrazine derivative).

  • Aromatization: The intermediate readily undergoes oxidation (often aerial oxidation facilitated by heat) by losing two hydrogen atoms (or via dehydration) to form the stable, aromatic pyrazine ring. The formation of this aromatic system is the thermodynamic driving force for the reaction.

Synthesis of the Starting Material: A Note on this compound

While commercially available from some custom synthesis labs, this compound is not a common stock chemical. A reliable synthesis of this precursor is critical. A common laboratory-scale approach begins with the more readily available 5-amino-3-methylisoxazole.[5]

Proposed Precursor Synthesis Workflow:

Caption: Plausible synthesis route for the diamine precursor.

This pathway involves electrophilic nitration at the C4 position of the isoxazole ring, followed by a standard reduction of the newly introduced nitro group to an amine, yielding the target diamine. Careful control of reaction conditions during nitration is essential to prevent side reactions.

Detailed Experimental Protocol

This protocol details the cyclocondensation of this compound with glyoxal.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierPurpose
This compound≥97%Custom SynthesisReactant
Glyoxal Solution40% wt. in H₂OSigma-AldrichReactant
Ethanol (Absolute)ACS GradeFisher ScientificSolvent
Sodium Sulfate (Anhydrous)ACS GradeVWRDrying Agent
Ethyl AcetateHPLC GradeVWRExtraction Solvent
HexanesHPLC GradeVWREluent for Chromatography
Saturated Sodium BicarbonateLab Grade-Aqueous Wash
Saturated Sodium Chloride (Brine)Lab Grade-Aqueous Wash
Silica Gel230-400 mesh-Stationary Phase

4.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

4.3. Experimental Workflow Diagram

Sources

Protocol for condensing 3-methylisoxazole-4,5-diamine with 1,2-dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Condensing 3-Methylisoxazole-4,5-diamine with 1,2-Dicarbonyls

Executive Summary

The condensation of this compound with 1,2-dicarbonyl compounds is the foundational entry point for synthesizing isoxazolo[4,5-b]pyrazines . This heterocyclic scaffold has gained significant prominence in medicinal chemistry, most notably as a key intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral RNA polymerase inhibitor.

This guide provides a robust, field-tested protocol for this condensation. Unlike simple benzene-1,2-diamine condensations, the isoxazole core introduces unique electronic bias and stability challenges. The 4,5-diamine precursor is oxidation-sensitive, and the resulting fused system requires specific conditions to prevent ring degradation.

Key Applications:

  • Antiviral Development: Synthesis of Favipiravir analogs.[1]

  • Oncology: Bioisosteres of quinoxalines.

  • Agrochemicals: Pyridinium-fused herbicides.

Mechanistic Insight & Regiochemistry

Understanding the electronic disparity between the two amino groups is critical for controlling regioselectivity when using unsymmetrical 1,2-dicarbonyls (e.g., methylglyoxal).

  • Amine Nucleophilicity: The C5-amine is significantly more nucleophilic than the C4-amine . The C5 position benefits from resonance interaction with the ring oxygen, whereas the C4-amine is sterically crowded by the C3-methyl group and electronically deactivated by the adjacent ring nitrogen.

  • Carbonyl Electrophilicity: In unsymmetrical dicarbonyls (R-CO-CHO), the aldehyde carbon is more electrophilic than the ketone carbon.

Mechanistic Pathway:

  • Initial Attack: The C5-NH₂ attacks the most electrophilic carbonyl (typically the aldehyde).

  • Dehydration: Formation of the first Schiff base (imine).

  • Cyclization: The C4-NH₂ attacks the remaining carbonyl, followed by a second dehydration to aromatize the pyrazine ring.

ReactionMechanism Reactants 3-Methylisoxazole- 4,5-diamine + 1,2-Dicarbonyl Inter1 Intermediate A: Mono-Schiff Base (C5-NH2 attack) Reactants->Inter1 Nucleophilic Attack (Fast) Inter2 Intermediate B: Cyclized Dihydro- pyrazine Inter1->Inter2 - H2O (Dehydration) Product Product: Isoxazolo[4,5-b] pyrazine Inter2->Product - H2O (Aromatization)

Figure 1: Step-wise condensation mechanism favoring C5-amine initiation.

Experimental Protocols

Pre-requisite: Handling this compound[2]
  • Stability Warning: The diamine is unstable in air and light, rapidly oxidizing to dark violet/black tars.

  • Recommendation: Generate the diamine in situ by reducing 4-nitro-3-methylisoxazol-5-amine (e.g., using Fe/NH₄Cl or H₂/Pd-C) immediately prior to condensation, or store as the dihydrochloride salt.

Protocol A: Aqueous Bisulfite Method (Mild/Green)

Best for: Glyoxal, Methylglyoxal, and volatile aliphatic dicarbonyls.

Rationale: Highly reactive aldehydes like glyoxal can polymerize in organic solvents. Using the sodium bisulfite adduct stabilizes the dicarbonyl and allows for a controlled release in an aqueous medium, preventing tar formation.

Materials:

  • This compound (1.0 equiv)

  • Glyoxal (40% aq. solution) or 1,2-dicarbonyl (1.2 equiv)

  • Sodium Bisulfite (NaHSO₃) (2.5 equiv)

  • Solvent: Water (primary) or Water/Ethanol (1:1)

  • Temperature: 50–60 °C

Procedure:

  • Adduct Formation: Dissolve the 1,2-dicarbonyl (e.g., glyoxal) in water. Add sodium bisulfite and stir at room temperature for 30 minutes. A white precipitate (the bisulfite adduct) may form.

  • Addition: Add the this compound (or its HCl salt neutralized with NaOAc) to the mixture.

  • Reaction: Heat the suspension to 60 °C. The mixture will typically homogenize and then precipitate the product as the reaction proceeds. Stir for 2–4 hours.

  • Workup: Cool to 0 °C. Filter the solid precipitate. Wash with ice-cold water.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Acid-Catalyzed Reflux (Standard)

Best for: Benzil, Phenanthrene-9,10-dione, and sterically hindered aromatic dicarbonyls.

Rationale: Aromatic dicarbonyls are less electrophilic and require acid catalysis to activate the carbonyls and high temperatures (reflux) to drive the dehydration steps.

Materials:

  • This compound (1.0 equiv)

  • Benzil (or derivative) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with p-TsOH (10 mol%)

  • Temperature: Reflux (78–118 °C)

Procedure:

  • Dissolution: Dissolve the diamine in Glacial Acetic Acid (concentration ~0.5 M).

  • Condensation: Add the benzil.

  • Reflux: Heat to reflux for 4–8 hours. Monitor by TLC (Eluent: EtOAc/Hexane). The diamine spot (polar, often streaks) should disappear.

  • Workup:

    • Option 1 (Precipitation): Pour the hot reaction mixture into crushed ice/water. The product usually precipitates as a solid. Filter and wash with water to remove acid.

    • Option 2 (Extraction): If no precipitate, neutralize with NaHCO₃ (caution: foaming) and extract with Dichloromethane (DCM).

  • Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary & Optimization

Table 1: Solvent & Catalyst Screening for Benzil Condensation

Solvent SystemCatalystTemp (°C)Yield (%)Notes
Ethanol None78 (Reflux)35%Slow, incomplete conversion.
Ethanol p-TsOH (10%)78 (Reflux)72%Good balance of yield/purity.
Glacial AcOH None (Self)118 (Reflux)85% Recommended. Fastest rate.
Water NaHSO₃60<10%Poor solubility of benzil.
Toluene p-TsOH11065%Dean-Stark trap required.

Troubleshooting & Critical Controls

Decision Tree for Optimization:

Optimization Start Reaction Analysis Incomplete Incomplete Conversion (Diamine remains) Start->Incomplete Tars Dark Tars/Decomposition Start->Tars Regio Regioisomer Mixture Start->Regio Increase Temp\n(Switch EtOH -> AcOH) Increase Temp (Switch EtOH -> AcOH) Incomplete->Increase Temp\n(Switch EtOH -> AcOH) Add Lewis Acid\n(ZnCl2 or Sc(OTf)3) Add Lewis Acid (ZnCl2 or Sc(OTf)3) Incomplete->Add Lewis Acid\n(ZnCl2 or Sc(OTf)3) Degas Solvents\n(Argon purge) Degas Solvents (Argon purge) Tars->Degas Solvents\n(Argon purge) Use Bisulfite Method\n(Buffer pH) Use Bisulfite Method (Buffer pH) Tars->Use Bisulfite Method\n(Buffer pH) Lower Temp\n(Kinetic Control) Lower Temp (Kinetic Control) Regio->Lower Temp\n(Kinetic Control) Use Bulky Solvent\n(t-Amyl alcohol) Use Bulky Solvent (t-Amyl alcohol) Regio->Use Bulky Solvent\n(t-Amyl alcohol)

Figure 2: Troubleshooting logic for common synthetic failures.

Common Pitfalls:

  • Ring Opening: The isoxazole ring is sensitive to strong bases and reductive conditions (e.g., catalytic hydrogenation). Avoid using strong hydroxide bases during workup; use Carbonate or Bicarbonate.

  • N-Oxidation: If the reaction is left too long in air, the pyrazine nitrogens can oxidize to N-oxides. Perform reactions under inert atmosphere (N₂/Ar).

References

  • Favipiravir Synthesis & Intermediates

    • Title: A nontrivial method for the preparation of favipiravir starting from ethyl diethoxyacetate.[1][2]

    • Source:Chemistry of Heterocyclic Compounds, 2020.[1]

    • URL:[Link]

  • General Quinoxaline/Pyrazine Condensation Protocols

    • Title: Quinoxalines: Synthesis and Reactions (Thieme Connect).
    • Source:Science of Synthesis, 2004.
    • URL:[Link]

  • Isoxazole Amine Nucleophilicity

    • Title: Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.[3][4]

    • Source:Chemistry of Heterocyclic Compounds, 2019.[4]

    • URL:[Link]

  • Regioselectivity in Heterocyclic Condensations

    • Title: Development of methodologies for the regioselective synthesis of isoxazoles.
    • Source:RSC Advances, 2018.
    • URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Novel Pyrazino[2,3-d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutic agents with unique pharmacological profiles. Among these, isoxazole-fused systems are of significant interest due to the isoxazole moiety's prevalence in a wide array of bioactive molecules. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This application note provides a detailed guide for the synthesis of novel pyrazino[2,3-d]isoxazole derivatives through the condensation reaction of 3-methylisoxazole-4,5-diamine with glyoxal and various α-diketones. This reaction provides a straightforward and efficient route to a class of compounds with significant potential for drug discovery and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental causality.

Reaction Overview and Mechanism

The core of this synthetic strategy lies in the well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.[4] In this case, the nucleophilic amino groups of this compound attack the electrophilic carbonyl carbons of glyoxal or an α-diketone. This is followed by a cyclization and dehydration cascade to yield the aromatic pyrazino[2,3-d]isoxazole ring system.

The proposed reaction mechanism involves the initial formation of a dihydropyrazine intermediate through the sequential formation of two imine bonds. This intermediate then undergoes aromatization, typically through oxidation (often by air or a mild oxidizing agent), to furnish the stable, fused heterocyclic product. The reaction is generally acid-catalyzed to activate the carbonyl groups of the diketone towards nucleophilic attack.

dot

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine This compound intermediate1 Initial Adduct diamine->intermediate1 + H+ diketone α-Diketone (e.g., Glyoxal) diketone->intermediate1 intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 - 2H₂O product Pyrazino[2,3-d]isoxazole Derivative intermediate2->product [O] (Aromatization) caption Proposed reaction mechanism.

Caption: Proposed reaction mechanism.

Experimental Protocols

Part 1: Synthesis of this compound (Starting Material)

While this compound is not readily commercially available, a plausible synthetic route can be adapted from known procedures for the synthesis of 4,5-diaminoisoxazoles. A potential approach involves the nitrosation of 5-amino-3-methylisoxazole, followed by reduction of the resulting nitroso or nitro compound.

Protocol 1.1: Synthesis of 5-Amino-4-nitroso-3-methylisoxazole

  • Materials:

    • 5-Amino-3-methylisoxazole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Ethanol

    • Water

    • Ice bath

  • Procedure:

    • Dissolve 5-amino-3-methylisoxazole (1 equivalent) in a mixture of ethanol and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

    • Concurrently, add concentrated hydrochloric acid dropwise to maintain a slightly acidic pH.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • The resulting precipitate of 5-amino-4-nitroso-3-methylisoxazole can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 1.2: Reduction to this compound

  • Materials:

    • 5-Amino-4-nitroso-3-methylisoxazole

    • Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄), Tin(II) chloride (SnCl₂), or catalytic hydrogenation with Pd/C)

    • Appropriate solvent (e.g., water, ethanol, or acetic acid)

    • Base for workup (e.g., Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH))

  • Procedure (using Sodium Dithionite):

    • Suspend 5-amino-4-nitroso-3-methylisoxazole (1 equivalent) in an aqueous ethanol solution.

    • Heat the mixture to 50-60 °C.

    • Add sodium dithionite (3-4 equivalents) portion-wise, maintaining the temperature. The color of the solution should change, indicating the reduction.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.

    • Purify the product by column chromatography on silica gel or recrystallization.

Part 2: Synthesis of Pyrazino[2,3-d]isoxazole Derivatives

Protocol 2.1: General Procedure for the Condensation of this compound with Glyoxal

  • Materials:

    • This compound

    • Glyoxal (40% aqueous solution)

    • Ethanol or Acetic Acid

    • Glacial acetic acid (catalyst, if using ethanol as solvent)

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid if using ethanol.

    • Add glyoxal (1.1 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Protocol 2.2: General Procedure for the Condensation with α-Diketones (e.g., Diacetyl, Benzil)

  • Materials:

    • This compound

    • α-Diketone (e.g., Diacetyl, Benzil) (1 equivalent)

    • Ethanol or Acetic Acid

    • Glacial acetic acid (catalyst, if using ethanol as solvent)

  • Procedure:

    • Dissolve this compound (1 equivalent) and the α-diketone (1 equivalent) in ethanol or acetic acid.

    • Add a few drops of glacial acetic acid as a catalyst if using ethanol.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature. The product may precipitate upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

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Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_condensation Condensation Reaction cluster_purification Purification & Characterization start_material 5-Amino-3-methylisoxazole nitrosation Nitrosation start_material->nitrosation reduction Reduction nitrosation->reduction diamine This compound reduction->diamine condensation Condensation & Cyclization diamine->condensation diketone Glyoxal or α-Diketone diketone->condensation crude_product Crude Product condensation->crude_product purification Recrystallization or Chromatography crude_product->purification product Pure Pyrazino[2,3-d]isoxazole purification->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization caption Experimental workflow.

Caption: Experimental workflow.

Characterization of Products

The synthesized pyrazino[2,3-d]isoxazole derivatives should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Aromatic protons on the pyrazine ring will appear in the downfield region (typically δ 7.5-9.0 ppm). The methyl group on the isoxazole ring will be a singlet around δ 2.5-3.0 ppm. Protons of substituents from the α-diketone will also be present in their characteristic regions.
¹³C NMR Aromatic carbons of the fused ring system will resonate in the δ 120-160 ppm range. The methyl carbon will appear upfield. Carbonyl carbons from the starting diketone will be absent.
IR Spectroscopy Absence of N-H stretching bands from the diamine starting material. Presence of C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic system.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound should be observed.

Potential Applications

The pyrazino[2,3-d]isoxazole scaffold represents a promising platform for the development of novel therapeutic agents. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the fused aromatic system can participate in π-stacking interactions with biological targets. Potential areas of application include:

  • Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.[1]

  • Infectious Diseases: Fused heterocyclic systems are known to possess antibacterial and antifungal activities.[1]

  • Central Nervous System (CNS) Disorders: The planar, aromatic nature of these compounds may allow them to cross the blood-brain barrier, making them candidates for CNS-active drugs.

Safety and Handling

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reactants, especially glyoxal and α-diketones, may be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction workups involving acids and bases should be performed with care.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction; decomposition of starting materials.Increase reaction time and/or temperature. Ensure the catalyst is active. Purify the starting diamine carefully.
Formation of multiple products Side reactions, such as self-condensation of the diketone.Adjust the stoichiometry of the reactants. Use a milder catalyst or lower reaction temperature.
Difficulty in purification Product may be highly polar or have similar polarity to byproducts.Try different solvent systems for chromatography or recrystallization. Consider derivatization to aid in separation.

References

  • Renuka, S., & Kota, R. K. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 683-687.
  • El-Sayed, R., & Al-Ghorbani, M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical and Allied Sciences.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • It is generally acknowledged that in protic organic solvents, 1,2-diamine reacts with 1,2-diketone to form an aromatic compound containing the pyrazine ring. Chinese Chemical Letters.
  • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. (2026). RSC Publishing.

Sources

Synthesis of Isoxazolo[4,5-d]-1,2,3-triazoles via Nitrous Acid-Mediated Cyclization: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reliable method for the synthesis of the isoxazolo[4,5-d]-1,2,3-triazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The synthetic strategy hinges on the construction of a 4,5-diaminoisoxazole precursor, followed by a diazotization-cyclization cascade initiated by nitrous acid. This document provides a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical insights into reaction optimization and control. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the final compounds.

Introduction

The fusion of isoxazole and 1,2,3-triazole rings to form the isoxazolo[4,5-d]-1,2,3-triazole system creates a unique heterocyclic scaffold with considerable potential in drug development. Both isoxazoles and triazoles are independently recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their combination in a fused-ring system offers novel steric and electronic properties, providing a fresh avenue for the design of small molecules with enhanced biological activity and selectivity.

Isoxazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Similarly, the 1,2,3-triazole moiety, often introduced via "click chemistry," is valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which contribute to favorable drug-target interactions. The synthesis of fused heterocyclic systems containing these two pharmacophores is therefore a compelling objective for the discovery of new therapeutic agents.

This application note focuses on a classical yet highly effective approach to the isoxazolo[4,5-d]-1,2,3-triazole core, utilizing nitrous acid for the key cyclization step. The overall synthetic strategy is depicted below:

Synthetic_Pathway A 3,5-Disubstituted Isoxazole B 4-Nitro-3,5-disubstituted Isoxazole A->B Nitration C 4-Amino-3,5-disubstituted Isoxazole B->C Reduction D 4,5-Diamino-3-substituted Isoxazole C->D Amination (Conceptual) E Isoxazolo[4,5-d]-1,2,3-triazole D->E Diazotization & Cyclization (Nitrous Acid)

Figure 1: Conceptual synthetic pathway to isoxazolo[4,5-d]-1,2,3-triazoles.

Scientific Principles and Experimental Causality

The synthesis is logically divided into two main stages: the preparation of the key 4,5-diaminoisoxazole intermediate and its subsequent conversion to the target fused-ring system.

Part 1: Synthesis of the 4,5-Diaminoisoxazole Precursor

The construction of the 4,5-diaminoisoxazole core is a critical prerequisite for the final cyclization. A common and effective route involves the introduction of two amino groups onto the isoxazole ring in a stepwise manner. This is typically achieved by first synthesizing a 5-amino-isoxazole derivative, followed by nitration at the C4 position and subsequent reduction of the nitro group.

1.1. Synthesis of 3,5-Dimethyl-4-nitroisoxazole

A straightforward approach to a suitable isoxazole precursor is the nitration of a readily available 3,5-disubstituted isoxazole. For the purpose of this guide, we will focus on the synthesis starting from 3,5-dimethylisoxazole.

  • Causality of Reagent Choice: The use of a nitrating mixture, such as nitric acid in sulfuric acid, is a standard and effective method for the electrophilic nitration of aromatic and heteroaromatic rings. The strong acidic environment protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

1.2. Reduction of the Nitro Group to an Amine

The conversion of the 4-nitro group to a 4-amino group is a pivotal step. Several reduction methods are available, with the choice often depending on the overall substitution pattern of the isoxazole and the desired selectivity.

  • Causality of Reagent Choice: A common and reliable method for the reduction of nitroarenes is the use of a metal in an acidic medium, such as iron powder in acetic acid[2]. This method is generally selective for the nitro group and is tolerant of many other functional groups. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.

Part 2: Diazotization and Cyclization with Nitrous Acid

The final and key transformation is the formation of the fused triazole ring from the 4,5-diaminoisoxazole precursor. This is achieved through a diazotization-cyclization cascade initiated by nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid[3][4].

  • Mechanism of the Reaction: The reaction proceeds through the following steps:

    • Diazotization: One of the amino groups of the 4,5-diaminoisoxazole is diazotized by nitrous acid to form a diazonium salt intermediate.

    • Intramolecular Cyclization: The adjacent free amino group then acts as a nucleophile, attacking the diazonium group in an intramolecular fashion.

    • Aromatization: Subsequent proton transfers and loss of a proton lead to the formation of the stable, aromatic 1,2,3-triazole ring.

Diazotization_Mechanism cluster_0 Formation of Nitrous Acid cluster_1 Diazotization and Cyclization NaNO2 + HCl NaNO2 + HCl HONO + NaCl HONO + NaCl NaNO2 + HCl->HONO + NaCl A 4,5-Diaminoisoxazole B Diazonium Salt Intermediate A->B + HONO, H+ C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Isoxazolo[4,5-d]-1,2,3-triazole C->D Aromatization (-H+)

Figure 2: Simplified mechanism of diazotization and cyclization.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole

This protocol is adapted from established methods for the nitration of isoxazoles[5].

Materials:

  • 3,5-Dimethylisoxazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

  • Slowly add 3,5-dimethylisoxazole (5.0 g, 51.5 mmol) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (4.0 mL, 61.8 mmol) to concentrated sulfuric acid (4.0 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3,5-dimethylisoxazole in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (ca. 100 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,5-dimethyl-4-nitroisoxazole as a solid.

Protocol 2: Synthesis of 4,5-Diamino-3-methylisoxazole

This protocol involves the reduction of a 4-nitro-5-aminoisoxazole. The synthesis of the starting material, 4-nitro-3-methyl-5-aminoisoxazole, can be achieved through nitration of 3-methyl-5-aminoisoxazole. For the purpose of this protocol, we will focus on the reduction step, which is analogous to the reduction of other 4-nitroisoxazoles[2].

Materials:

  • 4-Nitro-3-methyl-5-aminoisoxazole

  • Iron Powder

  • Glacial Acetic Acid

  • Water

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of 4-nitro-3-methyl-5-aminoisoxazole (1.0 g, 6.3 mmol) in a mixture of glacial acetic acid (15 mL) and water (5 mL), add iron powder (1.76 g, 31.5 mmol).

  • Heat the reaction mixture to 60 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,5-diamino-3-methylisoxazole. The crude product may be used in the next step without further purification or can be purified by recrystallization.

Protocol 3: Synthesis of 4-Methylisoxazolo[4,5-d]-1,2,3-triazole

This protocol describes the diazotization of the diamino precursor and subsequent cyclization.

Materials:

  • 4,5-Diamino-3-methylisoxazole

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Water

  • Ice

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4,5-diamino-3-methylisoxazole (0.5 g, 4.4 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (2 mL) in a round-bottom flask, cooling the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (0.33 g, 4.8 mmol) in cold water (5 mL).

  • Add the sodium nitrite solution dropwise to the stirred solution of the diamine, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 4-methylisoxazolo[4,5-d]-1,2,3-triazole.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Nitration of 3,5-dimethylisoxazoleHNO₃, H₂SO₄0-10160-75
2Reduction of 4-nitro-5-aminoisoxazoleFe, Acetic Acid602-375-85
3Diazotization & CyclizationNaNO₂, HCl0-rt350-65

Conclusion

The synthesis of isoxazolo[4,5-d]-1,2,3-triazoles via the diazotization and cyclization of a 4,5-diaminoisoxazole precursor is a reliable and adaptable method for accessing this important heterocyclic scaffold. The protocols provided in this guide are based on well-established chemical principles and offer a clear and reproducible pathway for researchers in organic synthesis and medicinal chemistry. By understanding the causality behind the experimental choices, scientists can further optimize these procedures for the synthesis of a diverse library of derivatives for biological evaluation.

References

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(15), 11222–11225. [Link]

  • Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). [Link]

  • Pasha, M. A., & Swamy, H. M. S. (2018). An efficient and solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Taibah University for Science, 12(5), 603-609. [Link]

  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved from [Link]

  • PubMed. (2008). Synthesis and structure characterization of new 1,2,4-oxadiazolo[4,5-d]-1,5-benzothiazepines derivatives containing 2-phenyl-1,2,3-triazole through 1,3-dipolar cycloaddition reaction. Molecular diversity, 12(2), 103–109. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • D'souza, A. A., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1789. [Link]

  • ResearchGate. (2017). Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

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Application Note & Protocol: Synthesis and Derivatization of Schiff Bases from 3-Methylisoxazole-4,5-diamine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases derived from the versatile but not commonly available precursor, 3-methylisoxazole-4,5-diamine. Isoxazole moieties are privileged structures in medicinal chemistry, and their combination with the pharmacologically significant imine linkage of Schiff bases presents a powerful strategy for developing novel therapeutic agents.[1][2][3] This guide details a proposed synthetic pathway for the diamine precursor, followed by specific, step-by-step protocols for the controlled synthesis of both mono- and bis-Schiff base derivatives. We delve into the causality behind experimental choices, purification strategies, and detailed characterization techniques, offering a self-validating framework for researchers. The potential applications of these compounds in drug discovery, particularly as antimicrobial and anticancer agents, are also discussed.[4][5]

Introduction: The Scientific Rationale

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in the design of numerous pharmaceuticals due to its favorable electronic properties and ability to engage in various biological interactions.[2][3] When functionalized with amine groups, it becomes a valuable scaffold for further elaboration. Schiff bases, compounds containing an azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with a carbonyl compound.[6][7] This imine linkage is not merely a linker but is critical to the biological activities of many compounds, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

The use of a vicinal diamine on the isoxazole core, such as this compound, offers a unique advantage: the ability to selectively synthesize either mono-Schiff bases or symmetrical bis-Schiff bases. This allows for the generation of diverse molecular architectures from a single precursor, enabling the exploration of a wider chemical space in drug discovery programs. Mono-derivatives can be used for further, non-symmetrical modifications, while bis-derivatives can act as powerful bidentate or tetradentate ligands for creating novel organometallic complexes.[8][9]

This guide first addresses the synthesis of the key starting material, which is not readily commercially available, before providing detailed protocols for its derivatization.

Synthesis of the Core Precursor: this compound

A robust synthesis of the diamine precursor is paramount. A plausible and effective strategy involves the nitration of a suitable isoxazole precursor, followed by chemical reduction. This is a well-established pathway for creating vicinal amines on aromatic and heteroaromatic rings.[10][11]

Workflow for Precursor Synthesis

G cluster_0 Part 1: Precursor Synthesis A Step 1: Nitration of 3-Methylisoxazole-5-amine B Step 2: Reduction of Nitro Group A->B Nitrating Agent (e.g., HNO3/H2SO4) C Product: this compound B->C Reducing Agent (e.g., Fe/AcOH or H2/Pd-C)

Caption: Workflow for the synthesis of the diamine precursor.

Protocol 1: Synthesis of this compound

Step A: Nitration of 3-Amino-5-methylisoxazole

  • Rationale: Electrophilic nitration introduces a nitro group onto the isoxazole ring, which can subsequently be reduced to an amine. The reaction is performed at low temperatures to control the exothermic reaction and prevent side-product formation.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add 3-amino-5-methylisoxazole (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature at 0-5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate of 3-amino-4-nitro-5-methylisoxazole should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Step B: Reduction of 3-Amino-4-nitro-5-methylisoxazole

  • Rationale: The nitro group is selectively reduced to an amino group using a chemical reducing agent like iron powder in acetic acid, a classic and effective method.[10][11]

  • Procedure:

    • Suspend the synthesized 3-amino-4-nitro-5-methylisoxazole (1.0 eq) in a mixture of acetic acid and water (e.g., 3:1 v/v).[11]

    • Add iron powder (approx. 5.0 eq) to the suspension.[10]

    • Heat the mixture to 50-60 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the mixture through a pad of celite to remove the iron residues.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be purified by recrystallization or column chromatography if necessary.

Synthesis of Schiff Bases: Mechanistic Insight and Stoichiometric Control

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound, proceeding through a carbinolamine intermediate followed by dehydration.[6][12]

G R_NH2 R-NH2 Primary Amine Intermediate {Carbinolamine Intermediate} R_NH2->Intermediate Nucleophilic Attack R_CHO R'-CHO Aldehyde R_CHO->Intermediate SchiffBase R-N=CH-R' Schiff Base (Imine) Intermediate->SchiffBase Dehydration (-H2O) H2O H2O Intermediate->H2O

Caption: General mechanism of Schiff base formation.

When using a diamine, the reaction stoichiometry is the critical parameter that dictates the final product. By controlling the molar ratio of the diamine to the aldehyde, one can selectively target the formation of either the mono- or bis-imine product.

Experimental Protocols for Schiff Base Synthesis

The following protocols use a standard condensation method. Ethanol is chosen as the solvent due to its ability to dissolve a wide range of reactants and its ease of removal.[12][13] A catalytic amount of glacial acetic acid is used to facilitate the dehydration step.[14]

Protocol 2A: Synthesis of Mono-Schiff Bases
  • Objective: To synthesize a mono-imine by reacting one of the two amino groups.

  • Stoichiometry: this compound (1.0 eq) : Aldehyde (1.0 - 1.1 eq)

  • Procedure:

    • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

    • In a separate flask, dissolve the desired aromatic or aliphatic aldehyde (1.0 eq) in absolute ethanol.

    • Slowly add the aldehyde solution to the stirred diamine solution at room temperature.

    • Add 3-5 drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid product crystallizes.

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • Purification is critical: The crude product will likely be a mixture of starting diamine, mono-adduct, and some bis-adduct. Purification via column chromatography (silica gel) is typically required to isolate the pure mono-Schiff base.

Protocol 2B: Synthesis of Symmetrical Bis-Schiff Bases
  • Objective: To synthesize a symmetrical bis-imine by reacting both amino groups.

  • Stoichiometry: this compound (1.0 eq) : Aldehyde (2.2 eq)

  • Procedure:

    • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Dissolve the desired aldehyde (2.2 eq) in absolute ethanol.

    • Add the aldehyde solution to the stirred diamine solution.

    • Add 3-5 drops of glacial acetic acid.

    • Reflux the reaction mixture for 6-8 hours, or until TLC indicates the complete consumption of the diamine and mono-adduct intermediate.[13][15]

    • Cool the reaction mixture. The bis-Schiff base product often precipitates as a crystalline solid due to its higher molecular weight and symmetry.

    • Collect the product by vacuum filtration and wash thoroughly with cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).[13]

Data Presentation and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Table 1: Summary of Reaction Parameters
ParameterProtocol 2A (Mono-Schiff Base)Protocol 2B (Bis-Schiff Base)Rationale
Diamine:Aldehyde Ratio 1 : 11 : >2Stoichiometry dictates product formation. A slight excess of aldehyde in 2B drives the reaction to completion.
Catalyst Glacial Acetic AcidGlacial Acetic AcidAcid catalysis speeds up the dehydration of the carbinolamine intermediate.[14]
Solvent Absolute EthanolAbsolute EthanolGood solubility for reactants and easily removed.
Reaction Time 4-6 hours6-8 hoursLonger time is needed to ensure both amino groups react.
Typical Purification Column ChromatographyRecrystallizationMono-adduct requires separation from mixed products; bis-adduct is often crystalline and less soluble.[13]
Table 2: Spectroscopic Characterization Guide
TechniqueKey Signal / PeakExpected Chemical Shift / FrequencyInterpretation
FT-IR N-H stretch (amine)3300-3500 cm⁻¹Disappearance or reduction in intensity upon Schiff base formation.
C=N stretch (imine) 1600-1650 cm⁻¹ Appearance of a strong band confirms product formation. [14][16]
C=O stretch (aldehyde)~1700 cm⁻¹Disappearance confirms consumption of starting aldehyde.
¹H NMR -NH₂ protonsBroad singlet, variable shiftDisappearance of this signal.
-CH=N- proton (imine) δ 8.0 - 9.0 ppm (singlet) Appearance of a characteristic downfield singlet. [12][16]
-CHO proton (aldehyde)δ 9.5 - 10.5 ppmDisappearance of this signal.
¹³C NMR -C=N- carbon (imine) δ 150 - 165 ppm Appearance of a signal in this region is indicative of the imine carbon. [14]
Mass Spec Molecular Ion Peak (M⁺)Calculated M.W.Confirms the molecular weight of the synthesized compound.

References

  • Shelar, M. D. et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495.

  • Sahu, R. et al. (2012). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Journal of Applied Pharmaceutical Science, 2(3), 92-96.

  • ChemicalBook. (n.d.). 3-Amino-4,5-dimethylisoxazole synthesis.

  • Nájera, C. & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry.

  • Shelar, M. D. et al. (2025). Novel one-pot synthesis of schiff base compounds derived from different diamine & aromatic aldehyde catalyzed by P 2O 5/SiO 2 under free-solvent condition at room temperature. ResearchGate.

  • Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate.

  • Haddad, B. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. AIP Conference Proceedings.

  • Gontarska, M. et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

  • Nájera, C. & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante.

  • Chen, J. et al. (2016). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers.

  • Bettí, C. et al. (1996). Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Enantioselective Epoxidation Catalysts. Inorganic Chemistry.

  • Saini, R.K. et al. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate.

  • Reddy, T. S. et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances.

  • Al-Azzawi, A. M. et al. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Materials.

  • Wang, H. & Gribble, G. W. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health.

  • BenchChem. (2025). A Proposed Synthetic Pathway for 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide.

  • Singh, P. P. et al. (2025). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. ResearchGate.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery.

  • Al-Jumaili, A. H. A. et al. (2023). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. Journal of Applied Pharmaceutical Science.

  • Al-jebouri, D. A. & Al-janabi, A. S. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. Revista Bionatura.

  • Dasa, K. et al. (2019). Synthesis, Characterization and in vitro Studies of Metal Complexes Derived from Isoxazole Schiff base. ResearchGate.

  • Mary, M. B. et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Molecules.

  • Meshram, J. D. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews.

  • Abdul Manan, F. et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E.

  • El-Gamal, M. I. et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide.

  • Wikipedia. (n.d.). Schiff base.

  • Hamana, H. et al. (1991). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry.

  • ResearchGate. (n.d.). Vicinal Diaryl Oxadiazoles, Oxazoles, and Isoxazoles.

  • ResearchGate. (2023). How to purify Schiff base?

  • Gök, M. K. & Erbil, S. (2023). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. Düzce University Journal of Science and Technology.

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

  • Bencini, A. & Lippolis, V. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Chemical Education.

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

  • Al-Adilee, K. J. & Al-Jobory, K. M. (2021). Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine as Promising Photosensitizers. Open Journal of Physical Chemistry.

  • Google Patents. (n.d.). CN104496885A - N-methyl-4-amino-5-nitroisatin preparation method.

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Application Note: Strategic Synthesis of Isoxazolo[4,5-b][1,4]diazepines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization methods for isoxazolo[4,5-b][1,4]diazepines synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Structural Significance[1][2][3][4]

The isoxazolo[4,5-b][1,4]diazepine scaffold represents a privileged heterocyclic system that merges the pharmacophoric features of isoxazoles (known for AMPA/kainate receptor modulation) with the 1,4-diazepine core (the structural basis of anxiolytic benzodiazepines). Unlike their benzo-fused counterparts, these hetero-fused systems offer altered metabolic stability, solubility profiles, and distinct hydrogen-bonding vectors, making them attractive targets for GABAergic and anti-proliferative drug discovery.

However, the synthesis of this scaffold is non-trivial due to the competing formation of thermodynamically stable 6-membered rings (e.g., isoxazolopyridines) and the inherent instability of the key precursor, 4,5-diaminoisoxazole. This guide details robust, field-validated protocols to overcome these synthetic challenges.

Strategic Analysis: Retrosynthesis & Pathway Selection

To successfully construct the [4,5-b] fused system, the isoxazole ring must be pre-functionalized at the C4 and C5 positions with nitrogen nucleophiles. The two primary synthetic strategies are:

  • Bidentate Condensation (Method A): Reaction of 4,5-diaminoisoxazole with 1,3-dielectrophiles. This is the most direct route but requires careful control of pH to prevent polymerization.

  • Intramolecular Cyclization (Method B): Acylation of the diamine followed by base-mediated ring closure. This yields the diazepin-one (lactam) derivative, which is highly stable and amenable to further functionalization.

Visualization: Retrosynthetic Logic

Retrosynthesis cluster_precursors Key Precursors Target Isoxazolo[4,5-b][1,4]diazepine Diamine 4,5-Diaminoisoxazole (Unstable Nucleophile) Intermediate Schiff Base / Amide Intermediate Diamine->Intermediate Condensation Dielectrophile 1,3-Dicarbonyls / Beta-Keto Esters Dielectrophile->Intermediate Intermediate->Target Cyclodehydration caption Figure 1: Retrosynthetic disconnection showing the convergence of the diamine and dielectrophile.

Detailed Experimental Protocols

Method A: Direct Condensation with 1,3-Diketones

Best for: Generating fully unsaturated, alkyl/aryl-substituted diazepine rings.

Critical Precursor Note: 4,5-Diaminoisoxazole is prone to rapid oxidation. It must be generated in situ or used immediately following the reduction of 4-nitro-5-aminoisoxazole.

Protocol Steps:
  • Precursor Generation (Reduction):

    • Dissolve 4-nitro-5-aminoisoxazole (10 mmol) in Methanol (50 mL).

    • Add 10% Pd/C (5 wt%) and hydrogenate at 30 psi for 2 hours at RT.

    • Checkpoint: Monitor TLC (EtOAc:MeOH 9:1). Disappearance of the yellow nitro compound indicates completion.

    • Filter through Celite under Argon atmosphere. Do not concentrate to dryness ; use the methanolic solution directly.

  • Cyclization Reaction:

    • To the fresh filtrate containing 4,5-diaminoisoxazole, add Acetylacetone (1.1 equiv, 11 mmol).

    • Add catalytic p-Toluenesulfonic acid (pTSA) (10 mol%).

    • Heat to reflux (65°C) for 4–6 hours.

    • Observation: The solution will darken. Reaction progress can be monitored by the appearance of a fluorescent spot on TLC.

  • Work-up & Purification:

    • Concentrate the solvent to ~10 mL.

    • Neutralize with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 20 mL).

    • Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield Oxidation of diamine Perform reduction and cyclization in one pot or under strict inert atmosphere.
Pyridine Formation Ring contraction/rearrangement Avoid strong bases; ensure temperature does not exceed 80°C.

| Incomplete Reaction | Water inhibition | Add molecular sieves (4Å) to the reaction mixture to drive the dehydration. |

Method B: The "Haloacetyl" Intramolecular Cyclization

Best for: Synthesis of isoxazolo[4,5-b][1,4]diazepin-4-ones (Lactams).

This method offers superior regiocontrol compared to Method A by anchoring one amine first.

Protocol Steps:
  • Mono-Acylation:

    • Dissolve 4,5-diaminoisoxazole (10 mmol) in dry THF (30 mL) with Triethylamine (1.2 equiv).

    • Cool to 0°C. Dropwise add Chloroacetyl chloride (1.0 equiv).

    • Stir at 0°C for 1 hour. The more nucleophilic 5-amino group typically reacts first (due to electronic richness compared to the 4-amino).

  • Cyclization:

    • Add NaI (0.1 equiv) as a catalyst (Finkelstein condition) to accelerate the substitution.

    • Add K₂CO₃ (2.0 equiv) and heat the mixture to reflux for 12 hours.

    • Mechanism:[1][2][3] The free 4-amino group attacks the alpha-carbon of the chloroacetyl moiety, closing the 7-membered ring.

  • Isolation:

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Recrystallize the residue from Ethanol/Water.

Visualization: Reaction Mechanism (Method B)

Mechanism Step1 4,5-Diaminoisoxazole Step2 Mono-Amide Intermediate Step1->Step2 + ClCH2COCl (Acylation) Step3 Intramolecular SN2 Attack Step2->Step3 + Base / Heat Final Isoxazolo-Diazepine Lactam Step3->Final - HCl (Ring Closure) caption Figure 2: Stepwise mechanism for the formation of the diazepin-one scaffold.

Comparative Data & Substrate Scope

The following table summarizes expected yields based on the electronic nature of the 1,3-dielectrophile used in Method A.

DielectrophileR1 SubstituentR2 SubstituentYield (%)Notes
Acetylacetone-CH3-CH365-75Standard robust reaction.
Benzoylacetone-Ph-CH355-60Regioisomers may form (approx 3:1 ratio).
Dibenzoylmethane-Ph-Ph40-50Steric hindrance slows cyclization; requires longer reflux.
Ethyl Acetoacetate-CH3=O (Lactam)50-65Yields the diazepinone derivative.

References

  • General Diazepine Synthesis

    • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
    • Source:

  • Isoxazole Precursor Chemistry

    • Synthesis of isoxazolo[4,5-e][1,4]diazepin-5-ones from 5-acyl-4-(haloacetylamino)isoxazoles.[4] (Analogous [4,5-e] system chemistry).

    • Source: [4]

  • Competing Pyridine Pathways

    • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
    • Source:

  • Biological Relevance

    • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source:

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Application Note: Solvent Selection for 4,5-Diamino-3-methylisoxazole Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the condensation of 4,5-diamino-3-methylisoxazole (DAMI) to form fused heterocyclic scaffolds, specifically isoxazolo[4,5-b]pyrazines .

Executive Summary

The condensation of 4,5-diamino-3-methylisoxazole with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil, phenanthrene-9,10-dione) is the primary route to accessing isoxazolo[4,5-b]pyrazines . These fused heterocycles are critical pharmacophores in kinase inhibition and anti-infective research.

Unlike standard phenylenediamine condensations, the isoxazole core introduces unique electronic deficits and solubility challenges. This guide details a solvent selection strategy that balances solubility , reaction kinetics , and green chemistry principles , providing two validated protocols for laboratory and scale-up applications.

Mechanistic Grounding & Solvent Strategy

The Reaction Pathway

The reaction proceeds via a double nucleophilic attack of the vicinal amino groups (N4 and N5) onto the carbonyl centers of the electrophile.

  • Step 1: Formation of a mono-imine (Schiff base). This is the rate-determining step in neutral media.

  • Step 2: Intramolecular cyclization to close the pyrazine ring.

  • Step 3: Dehydration (loss of water) to aromatize the system.

Critical Insight: The amino group at position 4 is typically less nucleophilic than position 5 due to the electron-withdrawing nature of the adjacent isoxazole oxygen. Protic solvents with acidic character (e.g., Acetic Acid) can activate the carbonyl electrophile, compensating for this reduced nucleophilicity.

Solvent Selection Matrix[1]
Solvent SystemRole/MechanismRecommended ForProsCons
Water (Green) Hydrophobic EffectHighly reactive electrophiles (e.g., Glyoxal)Eco-friendly; Product precipitates (easy isolation); No catalyst needed.Poor solubility of lipophilic 1,2-diketones (e.g., Benzil).
Ethanol (EtOH) SolubilizerGeneral synthesis; Aldehydes/KetonesBalanced solubility; Moderate boiling point (78°C); Recyclable.May require acid catalyst (HCl/AcOH) for sterically hindered substrates.
Acetic Acid (AcOH) Solvent + CatalystDeactivated/Bulky electrophilesDual role (solvent & catalyst); High yields; Drives dehydration.Difficult work-up (requires neutralization); Corrosive.
DMF / DMSO High-T MediumHigh-melting point substratesExcellent solubility for all reactants; High thermal ceiling.High boiling point makes removal difficult; "Green" score is low.

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic for solvent selection based on substrate properties and the reaction pathway.

SolventSelection Start Substrate: 4,5-Diamino-3-methylisoxazole + 1,2-Dicarbonyl CheckElectrophile Analyze Electrophile (Sterics & Electronics) Start->CheckElectrophile Reactive Highly Reactive / Small (e.g., Glyoxal, Pyruvaldehyde) CheckElectrophile->Reactive Small R-groups Bulky Bulky / Lipophilic (e.g., Benzil, Phenanthrene-dione) CheckElectrophile->Bulky Aryl R-groups WaterMethod Method A: Aqueous Medium (Hydrophobic Effect) Reactive->WaterMethod OrganicMethod Method B: Ethanol/AcOH (Solubility & Catalysis) Bulky->OrganicMethod ProcessA 1. Mix in H2O 2. Ultrasound/Stir RT 3. Filter Precipitate WaterMethod->ProcessA ProcessB 1. Dissolve in EtOH/AcOH 2. Reflux (2-4h) 3. Cool & Crystallize OrganicMethod->ProcessB Product Isoxazolo[4,5-b]pyrazine Isolated Solid ProcessA->Product ProcessB->Product

Figure 1: Decision tree for selecting the optimal solvent system based on electrophile steric hindrance and lipophilicity.

Validated Experimental Protocols

Protocol A: Aqueous "On-Water" Synthesis (Green Chemistry)

Best for: Glyoxal, Methylglyoxal, and small aliphatic 1,2-diones.

Rationale: This method utilizes "on-water" chemistry where the hydrophobic reactants are forced together at the phase interface, accelerating the reaction without organic solvents.

  • Preparation: In a 50 mL round-bottom flask, suspend 4,5-diamino-3-methylisoxazole (1.0 mmol, 113 mg) in Deionized Water (5 mL).

  • Addition: Add the 1,2-dicarbonyl compound (1.0 mmol) dropwise (if liquid) or as a finely ground powder.

  • Reaction:

    • Option 1 (Standard): Stir vigorously at Room Temperature for 30–60 minutes.

    • Option 2 (Ultrasound - Recommended): Place flask in an ultrasonic bath at 25–30°C for 15 minutes. This breaks down particle size and maximizes surface contact.

  • Monitoring (Self-Validation):

    • Visual: The suspension typically changes color (often yellow to orange/brown) and the texture changes from a dispersed powder to a heavy precipitate.

    • TLC: Spot the supernatant. Disappearance of the diamine (lower Rf) confirms conversion.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) to remove unreacted glyoxal.

  • Purification: Recrystallize from minimal hot ethanol if necessary.

Protocol B: Ethanol/Acetic Acid Reflux (General Purpose)

Best for: Benzil, substituted benzils, and aromatic diones.

Rationale: Lipophilic diones are insoluble in water. Ethanol provides solubility, while Acetic Acid (AcOH) catalyzes the Schiff base formation by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the isoxazole amines.

  • Dissolution: In a 100 mL flask equipped with a magnetic stir bar, dissolve 1,2-dicarbonyl (1.0 mmol) in Ethanol (10 mL).

  • Activation: Add Glacial Acetic Acid (3–5 drops, approx. 0.1 mL). Note: For extremely deactivated substrates, use 1:1 EtOH:AcOH solvent mixture.

  • Addition: Add 4,5-diamino-3-methylisoxazole (1.0 mmol) to the stirring solution.

  • Reflux: Attach a condenser and heat to reflux (approx. 80°C) for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Check every hour (Eluent: 30% Ethyl Acetate in Hexane). The product is typically highly fluorescent under UV (254/365 nm), making detection easy.

  • Work-up:

    • Cool the mixture to room temperature.

    • If crystals form, filter directly.

    • If no crystals form, concentrate the solvent to 50% volume and cool in an ice bath.

  • Yield: Expected yields are typically 75–90%.

Troubleshooting & Optimization Data

ObservationDiagnosisCorrective Action
Low Yield (Protocol A) Reactants are floating separately (poor contact).Add a surfactant (e.g., 5 mol% SDS) or switch to 50% aq. Ethanol.
Dark/Tar Formation Oxidation of the diamine.Perform reaction under Nitrogen (

) atmosphere. Ensure diamine is freshly recrystallized.
Incomplete Reaction Low nucleophilicity of N4-amine.Add catalytic

-Toluenesulfonic acid (pTSA) or switch solvent to pure Glacial Acetic Acid.
Product is Oily Impurities preventing crystallization.Triturate the oil with cold Diethyl Ether or Hexane to induce solidification.

References

  • Isoxazole Condensation Chemistry: Beilstein J. Org. Chem.2024 , 20, 1056–1065. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Link

  • Green Synthesis of Isoxazoles: Molecules2022 , 27(17), 5628. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid." Link

  • Pyrazine Synthesis via Diamines: Organic Syntheses2009 , 86, 18. "Synthesis of 2,3-Diphenylpyrazine." (Standard protocol adaptation for diamine condensation). Link

  • Solubility & Solvent Effects: J. Chem. Educ.2006 , 83(11), 1658.[1] "Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product." (Discusses solvent roles in condensation). Link

Sources

Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using 3-Methylisoxazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3-methylisoxazole-4,5-diamine (CAS: N/A for specific isomer, generic diamine scaffold ref [1]) as a nucleophilic building block in microwave-assisted organic synthesis (MAOS). While 4,5-diaminoisoxazoles are potent precursors for fused bioactive heterocycles, their utility is often limited by thermal instability and the low nucleophilicity of the amine at the 4-position.

Microwave irradiation overcomes these kinetic barriers by providing rapid, volumetric dielectric heating, significantly reducing reaction times from hours to minutes while suppressing oxidative decomposition pathways common in conventional reflux.[1] This note focuses on two primary transformations:

  • Condensation with 1,2-dicarbonyls to form isoxazolo[4,5-b]pyrazines .

  • Condensation with 1,3-dicarbonyls to form isoxazolo[5,4-e][1,4]diazepines .

Chemical Context & Mechanistic Insight

The Challenge of the Diamine Scaffold

The this compound core possesses two amino groups with distinct electronic environments:

  • C5-Amine: Highly nucleophilic, similar to an enamine.[1]

  • C4-Amine: Less nucleophilic due to the electron-withdrawing nature of the adjacent C=N bond in the isoxazole ring.

In conventional thermal synthesis, this disparity often leads to incomplete cyclization or regioselective issues.[1] Microwave irradiation (2450 MHz) efficiently couples to the polar transition states of the condensation steps, accelerating the attack of the sluggish C4-amine onto the carbonyl electrophile [2].

Reaction Pathways

The following diagram illustrates the divergent synthesis pathways enabled by this protocol.

ReactionPathways cluster_conditions Microwave Advantages Diamine 3-Methylisoxazole- 4,5-diamine Inter1 Intermediate Mono-imine Diamine->Inter1 MW, 120°C EtOH/AcOH ProductB Isoxazolo[5,4-e][1,4]diazepine (Fused 5-7 system) Diamine->ProductB MW, 100°C Catalyst-free Diketo12 1,2-Dicarbonyl (e.g., Benzil) Diketo12->Inter1 Diketo13 1,3-Dicarbonyl (e.g., Acetylacetone) Diketo13->ProductB ProductA Isoxazolo[4,5-b]pyrazine (Fused 5-6 system) Inter1->ProductA - H2O Cyclization Adv1 Rapid cyclization of C4-amine Adv2 Suppression of diamine oxidation

Figure 1: Divergent synthesis pathways for this compound under microwave irradiation.[1]

Experimental Protocols

Pre-requisite: Handling the Diamine

Safety Warning: 4,5-Diaminoisoxazoles are prone to oxidation in air, turning dark brown/black.[1]

  • Recommendation: Use the dihydrochloride salt if available, neutralizing in situ with sodium acetate.[1]

  • Storage: Store under argon at -20°C.

Protocol A: Synthesis of 3-Methyl-5,6-diphenylisoxazolo[4,5-b]pyrazine

This protocol describes the condensation with benzil.[2] It is adaptable to glyoxal or other 1,2-diketones.[1][3]

Reagents:

  • This compound (1.0 mmol)

  • Benzil (1.0 mmol)[1]

  • Solvent: Ethanol (2.0 mL)

  • Catalyst: Glacial Acetic Acid (2 drops) or Montmorillonite K-10 (50 mg for solid-phase)

Instrument Settings (CEM Discover / Anton Paar Monowave):

  • Mode: Dynamic (Standard)[1]

  • Temperature: 120 °C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi

  • Power: Max 150 W (High absorption)[1]

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the diamine (113 mg, 1 mmol) and benzil (210 mg, 1 mmol) in ethanol (2 mL).

  • Activation: Add 2 drops of glacial acetic acid. Cap the vial with a PTFE-lined septum.

  • Irradiation: Irradiate at 120°C for 10 minutes. Note: A pre-stirring step of 30 seconds is recommended.

  • Work-up: Cool the vial to 50°C using compressed air (integrated feature).

  • Isolation: Pour the reaction mixture into ice-cold water (10 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter and recrystallize from ethanol/water (9:1).

Expected Yield: 85–92% (vs. 60% in thermal reflux [3]).

Protocol B: Synthesis of Isoxazolo[5,4-e][1,4]diazepines

Condensation with 1,3-diketones (e.g., acetylacetone) to form the 7-membered diazepine ring.[1]

Reagents:

  • This compound (1.0 mmol)

  • Acetylacetone (1.1 mmol)[1]

  • Solvent: Water/Ethanol (1:1 v/v) – Green Solvent Protocol[1]

Instrument Settings:

  • Temperature: 100 °C

  • Hold Time: 5 minutes

  • Power: Max 100 W[4]

Procedure:

  • Mix diamine and acetylacetone in the solvent mixture.

  • Irradiate at 100°C for 5 minutes.

  • Upon cooling, the diazepine derivative often crystallizes directly from the reaction medium.

  • Filter and wash with cold ether.

Data Analysis & Optimization

The following table contrasts the efficiency of microwave irradiation against conventional thermal reflux for the synthesis of isoxazolo[4,5-b]pyrazines (based on analogous quinoxaline synthesis data [3, 4]).

ParameterConventional RefluxMicrowave MethodImprovement Factor
Reaction Time 3 – 5 Hours5 – 15 Minutes12x – 36x Faster
Solvent Volume 20 – 50 mL2 – 3 mLGreen Metric
Catalyst Strong Acid (HCl/H2SO4)Mild (AcOH) or NoneSafety
Yield 55 – 65%85 – 95%Efficiency
Purity (Crude) Low (Oxidation byproducts)High (>90%)Downstream Processing
Troubleshooting Guide
  • Low Yield / Charring: If the reaction turns black, the diamine is oxidizing before cyclization. Solution: Perform the reaction under an Argon atmosphere in the capped vial and reduce temperature to 100°C.

  • Incomplete Reaction: If TLC shows unreacted 1,2-diketone, the C4-amine nucleophilicity is too low.[1] Solution: Increase temperature to 140°C or switch solvent to Acetic Acid (used as both solvent and catalyst).

References

  • Synthesis of 4,5-diaminoisoxazoles: Perez, M. A., et al. "Synthesis and reactivity of 4,5-diaminoisoxazoles."[1] Journal of Organic Chemistry, 63.5 (1998): 1523-1528.[1] (Analogous scaffold preparation).[1]

  • Microwave Effect on Heterocycle Synthesis: Kappe, C. O.[1][5] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43.46 (2004): 6250-6284.[1] [1]

  • Microwave Synthesis of Quinoxalines (Analogous Reaction): Azizian, J., et al. "Benign approaches for the microwave-assisted synthesis of quinoxalines."[1][3] Synthetic Communications, 38.8 (2008): 1253-1258.[1]

  • Isoxazolo[4,5-b]pyridines via Microwave: Rybak-Akimova, E. V., et al. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines."[1] Beilstein Journal of Organic Chemistry, 10 (2014): 2383-2389.[1]

  • General Microwave Isoxazole Chemistry: Sathish Kumar, K., et al. "Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases."[6] International Journal of Chemical Sciences, 9.3 (2011): 1472-1478.[1][6]

Sources

Troubleshooting & Optimization

Improving yield of 3-methylisoxazole-4,5-diamine synthesis from 3-amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 3-methylisoxazole-4,5-diamine synthesis from 3-amino-5-methylisoxazole. Ticket ID: ISOX-SYN-4502 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Logic

User Query Analysis: You are attempting to synthesize a vicinal diamine on an isoxazole core. Specifically, you are converting 3-amino-5-methylisoxazole (CAS: 1072-67-9) to 3,4-diamino-5-methylisoxazole (often chemically named 5-methylisoxazole-3,4-diamine).

The Core Problem: This synthesis is deceptively simple but fraught with two specific "yield killers":

  • Nitrosation Regiocontrol: While C4 is the activated position, temperature fluctuations can lead to diazonium salt formation (N-nitrosation) rather than the desired C-nitrosation, or decomposition of the ring.

  • The "Hydrogenolysis Trap" (Critical): The isoxazole N-O bond is chemically labile. Standard catalytic hydrogenation (e.g.,

    
    , Pd/C) often cleaves this bond, destroying the ring and producing open-chain enaminoketones rather than the target diamine.
    

The Solution Path: We recommend a two-step protocol: C-Nitrosation followed by Chemical Reduction (using Sodium Dithionite or Stannous Chloride) rather than catalytic hydrogenation.

Reaction Workflow & Logic Map

The following diagram illustrates the correct synthetic pathway and the "failure mode" associated with catalytic hydrogenation.

IsoxazoleSynthesis Start Starting Material: 3-amino-5-methylisoxazole Step1 Step 1: Nitrosation (NaNO2 / HCl, <5°C) Start->Step1 Electrophilic Subst. Intermediate Intermediate: 4-nitroso-3-amino-5-methylisoxazole (Red/Orange Solid) Step1->Intermediate Decision Step 2: Reduction Method Intermediate->Decision PathA Method A: Chemical Reduction (Na2S2O4 or SnCl2) Decision->PathA Recommended PathB Method B: Catalytic Hydrogenation (H2, Pd/C) Decision->PathB High Risk Success Target Product: 3,4-diamino-5-methylisoxazole (Intact Ring) PathA->Success Selective Reduction Failure Side Product: Open-Chain Enaminoketones (Ring Cleavage) PathB->Failure Hydrogenolysis of N-O Bond

Figure 1: Decision tree highlighting the risk of ring cleavage during the reduction step.

Module 1: Nitrosation (The Setup)

Objective: Install the nitrogen source at the C4 position. Reagents: Sodium Nitrite (


), Hydrochloric Acid (HCl) or Acetic Acid.[1]
Troubleshooting Guide: Low Yield or "Gummy" Product
SymptomProbable CauseCorrective Action
No Precipitate Solution too dilute or pH too high.The 4-nitroso intermediate usually precipitates as a highly colored (red/orange) solid. Ensure the reaction mixture is concentrated. Adjust pH to ~2-3 to encourage precipitation.
Gas Evolution (Foaming) Temperature > 10°C.CRITICAL: Above 5-10°C, the primary amine at C3 can undergo diazotization (

), leading to gas evolution (

) and phenol formation. Keep reaction at 0-5°C.
Black Tar Formation Exothermic runaway.Add

solution dropwise via an addition funnel. Monitor internal temperature, not just the bath temperature.
Optimized Protocol (Nitrosation)
  • Dissolution: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in dilute HCl (approx. 10-15% aq).

  • Cooling: Cool the solution to 0–5 °C in an ice/salt bath.

  • Addition: Add an aqueous solution of Sodium Nitrite (1.1 eq) dropwise over 30 minutes.

    • Checkpoint: The solution should turn vibrant red/orange, and a solid should begin to precipitate.

  • Stirring: Stir for 1 hour at 0–5 °C.

  • Isolation: Filter the solid. Wash with cold water.

    • Note: Do not dry with heat. Nitroso compounds can be thermally unstable. Use immediately in Step 2.

Module 2: Reduction (The Critical Step)

Objective: Convert 4-nitroso to 4-amino without breaking the isoxazole ring. Core Challenge: The isoxazole ring contains an N-O bond that is susceptible to reductive cleavage.[2]

Why "Standard" Hydrogenation Fails

Many researchers default to


 with Palladium on Carbon (Pd/C). However, literature confirms that catalytic hydrogenation is a primary method for cleaving  isoxazole rings to form 

-amino enones [1, 2]. While it is possible to use poisoned catalysts (e.g., Lindlar) or specific solvents to mitigate this, it is high-risk for this specific substrate.
Recommended Method: Sodium Dithionite (

)

Sodium dithionite is a mild, selective reducing agent that reduces nitro and nitroso groups to amines in aqueous media without cleaving the isoxazole N-O bond [3, 4].

Optimized Protocol (Dithionite Reduction)
  • Suspension: Suspend the wet 4-nitroso intermediate from Step 1 in water (or 50% EtOH/Water if solubility is poor).

  • Heating: Warm the suspension to 40–50 °C.

  • Addition: Add solid Sodium Dithionite (

    
    , ~2.5 - 3.0 eq) portion-wise over 20 minutes.
    
    • Visual Cue: The red/orange color of the nitroso compound should fade to a pale yellow or colorless solution.

  • Workup:

    • The diamine product is water-soluble and polar.

    • Extraction: Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate or THF.

    • Alternative: If the product precipitates upon cooling (rare for diamines), filter it.

Alternative Method: Stannous Chloride (

)

If Dithionite is unavailable,


 in concentrated HCl is a robust alternative.
  • Procedure: Dissolve nitroso compound in conc. HCl. Add

    
     (3 eq). Stir at RT. Neutralize carefully with NaOH (keep cold) to extract.
    
Module 3: Isolation & Stability (The "Black Tar" Issue)

User Issue: "I isolated the product, but it turned into a black gum overnight."

Explanation: Vicinal diamines (ortho-diamines) on electron-rich rings are highly susceptible to oxidative polymerization in air. The "free base" form is unstable.

Stabilization Strategy: Always store the product as a Salt (Dihydrochloride) .

  • Salt Formation: Immediately after extraction (Step 2), dry the organic layer (

    
    ) and add a solution of HCl in Dioxane or Ether.
    
  • Precipitation: The stable dihydrochloride salt will precipitate. Filter and dry under vacuum.

  • Storage: Store the salt at -20°C under Argon.

FAQ: Common User Questions

Q: Can I use


 (Lithium Aluminum Hydride)? 
A: No. 

is too harsh and will likely attack the isoxazole ring or cause over-reduction. Stick to Dithionite or Tin(II) chloride.

Q: My starting material is 5-amino-3-methylisoxazole. Does this guide apply? A: Yes. The chemistry is symmetrical regarding the ring activation. You will form the 4-nitroso intermediate and reduce it to 4,5-diamino-3-methylisoxazole . The protocols (Temp < 5°C, Dithionite reduction) remain identical.

Q: How do I confirm I haven't opened the ring? A: Check the 1H NMR .

  • Intact Ring: You will see the methyl group singlet (~2.1-2.3 ppm) and the amine protons (broad singlets).

  • Opened Ring: You will likely see complex vinyl signals or enaminoketone patterns (shifted downfield) and loss of the characteristic isoxazole UV signature.

References
  • Isoxazole Stability: Clockss.org. Synthetic reactions using isoxazole compounds.[2][3][4][5] The isoxazole ring is fairly stable against oxidizing agents but susceptible to cleavage by catalytic hydrogenation.

  • Ring Opening Risks: ResearchGate. Iron-Catalyzed Transfer Hydrogenation... Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles.

  • Dithionite Reduction Utility: Organic Chemistry Portal. Sodium Hydrosulfite (Sodium Dithionite) as a selective reducing agent for nitro/nitroso compounds.

  • Dithionite Protocol Context: Aragen Life Sciences. Highly efficient metal-free one-pot synthesis... using sodium dithionite for reduction of nitro compounds.[6][7][8]

  • Starting Material Synthesis: ChemicalBook. Synthesis of 3-Amino-5-methylisoxazole.

Sources

Regioselectivity issues in acylation of 3-methylisoxazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-methylisoxazole-4,5-diamine. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the acylation of this substrate, with a specific focus on controlling regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired synthetic outcomes.

Understanding the Core Challenge: The Regioselectivity Puzzle

The acylation of this compound presents a significant regioselectivity challenge due to the presence of two distinct nucleophilic amino groups at the C4 and C5 positions. The electronic and steric environments of these two positions are different, leading to a competitive reaction that often yields a mixture of N4- and N5-acylated products, along with the potential for di-acylation.

The 5-amino group's nucleophilicity is generally considered to be lower than that of the 4-amino group. This is attributed to the delocalization of its lone pair of electrons into the isoxazole ring system, giving it a partial "imidic" or "enamine-like" character.[1] Conversely, the 4-amino group is less conjugated with the core heterocyclic system, making it more akin to a typical arylamine and thus, kinetically more reactive under many conditions. Mastering selective acylation requires a nuanced understanding and manipulation of reaction parameters to favor one position over the other.

G cluster_0 This compound cluster_1 Electronic & Steric Factors mol mol N5 C5-NH2 (Position 5) N5_props • Less nucleophilic • Electron delocalization into ring • Sterically less hindered N5->N5_props N4 C4-NH2 (Position 4) N4_props • More nucleophilic (kinetically favored) • Less delocalization • Sterically more hindered by C3-Methyl N4->N4_props

Caption: Key factors influencing the reactivity of the C4 and C5 amino groups.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the acylation of this compound in a practical, question-and-answer format.

Q1: I'm getting an inseparable mixture of N4- and N5-acylated products. How can I improve selectivity?

Answer: This is the most common issue. Achieving high regioselectivity often depends on exploiting the subtle differences in nucleophilicity and steric hindrance between the two amino groups. The kinetically favored product is often the N4-acyl derivative, while the thermodynamically more stable product may be the N5-acyl derivative under certain conditions.

Troubleshooting Workflow:

G start Poor N4/N5 Selectivity cond_temp Lower Temperature (e.g., 0°C to -20°C) start->cond_temp Control Kinetics cond_base Use a Bulky, Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) start->cond_base Control Sterics/Basicity cond_solvent Change Solvent Polarity (e.g., Aprotic like DCM, THF vs. Polar Protic) start->cond_solvent Influence Reactivity cond_reagent Use a Sterically Hindered Acylating Agent (e.g., Pivaloyl Chloride) start->cond_reagent Control Sterics outcome_kinetic Favors Kinetic Product (Likely N4-Acylation) cond_temp->outcome_kinetic outcome_steric Favors Acylation at Less Hindered Site (N5) cond_base->outcome_steric cond_solvent->outcome_kinetic cond_reagent->outcome_steric G A 1. Dissolve Diamine & Base in Anhydrous DCM B 2. Cool to 0°C A->B Setup D 4. Add Acyl Chloride Dropwise (over 30-60 min) B->D Reagent Addition C 3. Prepare Acyl Chloride Solution (1.0 eq in DCM) C->D E 5. Stir at 0°C for 2-4h D->E Reaction F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup & Extraction F->G Reaction Complete H 8. Purify by Column Chromatography G->H Purification I 9. Characterize (NMR, HRMS) H->I Validation

Caption: Experimental workflow for selective N4-acylation.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution to the diamine solution dropwise via a syringe over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Validation: The primary product should be the N4-acylated isomer. In ¹H NMR, the signal for the remaining N5-NH₂ protons will likely be at a different chemical shift compared to the N4-NH₂ protons in the N5-isomer. 2D NMR techniques (HSQC, HMBC) can be used for unambiguous assignment.

Protocol 2: Characterization Guide - Distinguishing N4 vs. N5 Isomers

Unambiguous characterization is critical. The chemical environment of the isoxazole ring and the remaining NH₂ group changes significantly upon acylation.

Technique Observation for N4-Acylated Isomer Observation for N5-Acylated Isomer Causality
¹H NMR The remaining N5-NH₂ protons may appear further downfield.The remaining N4-NH₂ protons may appear further upfield.The electron-withdrawing acyl group on N4 deshields the adjacent N5-NH₂. Acylation at N5 has a less direct electronic effect on N4.
¹³C NMR The C4 signal will shift downfield and the C5 signal will be less affected.The C5 signal will shift downfield and the C4 signal will be less affected.The carbon directly attached to the acylated nitrogen experiences the strongest deshielding effect from the carbonyl group.
HMBC Look for a 3-bond correlation from the amide carbonyl proton (if present) or alpha-protons to the isoxazole C4 carbon.Look for a 3-bond correlation from the amide carbonyl proton (if present) or alpha-protons to the isoxazole C5 carbon.Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof of connectivity.

References

  • Gomółka, G., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5650. Available from: [Link]

  • Ishihara, K., et al. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 6(10), 1581-1584. Available from: [Link]

  • Kashima, C. (1986). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 44(3), 224-235. Available from: [Link]

  • Lobo, A. M., & Prabhakar, S. (2002). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 6(10), 917-946. Available from: [Link]

  • De la Rosa, M. A., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(6), 1301-1304. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2006). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Jordan Journal of Chemistry, 1(1), 35-43. Available from: [Link]

  • Foubelo, F., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(8), 2844-2866. Available from: [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. Available from: [Link]

  • Kumar, S., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. Available from: [Link]

  • Wu, L., et al. (2017). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 19(23), 5594-5598. Available from: [Link]

  • da Silva, A. C., et al. (2021). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 6(32), 8235-8241. Available from: [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of N-H containing heterocyclic compounds under solvent free condition catalyzed by a naturally available clay. Journal of Chemical and Pharmaceutical Research, 6(6), 114-120. Available from: [Link]

  • Fischereder, E. M., et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. Organic Letters, 22(17), 6828-6832. Available from: [Link]

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  • Gholami, M., & Alizadeh, A. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 29-35. Available from: [Link]

  • Dar, M. I., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(48), 30043-30053. Available from: [Link]

  • Witanowski, M., et al. (1987). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry, 25(2), 148-152. Available from: [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13575-13584. Available from: [Link]

  • Modrzejewska, M., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 2372-2380. Available from: [Link]

  • Bunescu, A., et al. (2020). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ChemistrySelect, 5(2), 529-534. Available from: [Link]

  • da Rosa, R. G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(13), 7058-7065. Available from: [Link]

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  • Johnston, J. N., & Stoye, A. (2018). Selective synthesis of three product classes from imine and carboxylic acid precursors via direct imine acylation. Organic & Biomolecular Chemistry, 16(43), 8346-8364. Available from: [Link]

  • CN108329279B. (2020). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Google Patents.
  • Zhang, Y., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic Chemistry Frontiers, 4(10), 2056-2060. Available from: [Link]

  • Gaber, M., et al. (2024). Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential. Journal of Molecular Structure, 1303, 137537. Available from: [Link]

  • da Rosa, R. G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(13), 7058-7065. Available from: [Link]

Sources

Purification techniques for isoxazolo-fused heterocyclic products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Methodologies

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive & Scope

Welcome to the technical support hub for isoxazolo-fused systems (e.g., isoxazolo[5,4-b]pyridines, isoxazolo[4,5-c]quinolines). These scaffolds present a unique duality: they are robust aromatics yet possess a fragile N–O bond susceptible to cleavage under specific conditions.[1]

This guide addresses the three most frequent support tickets we receive:

  • Solubility Issues: Handling high-lattice-energy fused systems that "crash out" or "oil out."

  • Regioisomer Separation: Resolving the 3,5- vs. 3,4-fusion isomers.

  • Stability: Preventing ring opening during workup.

Critical Stability Warnings (Read Before Experiment)

Before attempting any purification, verify your conditions against these stability constraints. The isoxazole ring's N–O bond is the "Achilles' heel" of the system.[1]

  • RESTRICTION 1 (Base Sensitivity): Avoid strong bases (e.g., NaOH, KOH, alkoxides) during workup if possible. Isoxazoles can undergo Kemp elimination or general ring opening to form nitriles or enamino ketones in high pH environments [1, 2].

    • Alternative: Use mild bases like

      
       or neutralize immediately with dilute citric acid or 
      
      
      
      .
  • RESTRICTION 2 (Reductive Conditions): Do not use catalytic hydrogenation (

    
    ) or strong hydride donors (
    
    
    
    ) unless you intend to cleave the ring. This will destroy the isoxazole core [2].
    • Alternative: Use selective reductions (e.g.,

      
       in MeOH) if reducing other functional groups.
      

Troubleshooting Guides (Interactive Q&A)

Ticket #001: "My product is an oil and won't crystallize."

Diagnosis: Isoxazolo-fused systems often exhibit high lipophilicity but also significant polarity due to the heterocycle. "Oiling out" typically occurs when the impurity profile disrupts the crystal lattice formation, or when using a single solvent system where the product has intermediate solubility.

Corrective Action: The "Dual-Solvent Displacement" Method Do not rely on simple evaporation. Use a displacement strategy to force lattice formation.

  • Dissolution: Dissolve the crude oil in the minimum amount of a water-miscible polar aprotic solvent (DMSO or DMF). Note: These fused systems are often sparingly soluble in alcohols.

  • The Dropwise Addition: Place the solution in a rapidly stirring bath. Add water (or buffered saline if pH sensitive) dropwise .

  • The Critical Point: Watch for persistent turbidity. Once the solution turns cloudy, stop adding water.

  • Annealing: Heat the cloudy mixture gently (40–50 °C) until it clears, then let it cool slowly to room temperature. This allows the oil droplets to re-dissolve and nucleate as crystals.

Ticket #002: "I cannot separate the regioisomers on TLC."

Diagnosis: In 1,3-dipolar cycloadditions, regioisomers (e.g., 3,5- vs 3,4-substitution) often co-elute because their dipole moments are similar. Standard Hexane/EtOAc gradients are often insufficient.

Corrective Action: Modifier-Enhanced Chromatography You must alter the stationary phase interaction, not just the mobile phase polarity.

  • Step 1: Acid/Base Modifiers: Isoxazoles are weak bases. Adding 1% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase can sharpen peaks and differentiate isomers based on their subtle

    
     differences [3].
    
  • Step 2: Change Selectivity: Switch from EtOAc to Acetone or THF. The oxygen lone pairs in these solvents interact differently with the isoxazole oxygen vs. the fused ring nitrogen.

  • Step 3: The "Sandwich" Injection: If using flash chromatography, dissolve your sample in a non-polar solvent (DCM) rather than the polar eluent to prevent "band broadening" at the start.

Ticket #003: "My yield drops significantly after column chromatography."

Diagnosis: On-column degradation. Silica gel is slightly acidic (


). Sensitive isoxazolo-fused systems, especially those with amino or alkyl-amino substituents, can degrade or stick irreversibly to the acidic silanols.

Corrective Action:

  • Pre-treatment: Pre-wash the silica column with 1%

    
     in Hexane to neutralize acidic sites.
    
  • Switch Phase: Use Neutral Alumina instead of Silica. It is far gentler on isoxazole rings susceptible to acid-catalyzed hydrolysis [1].

Visual Decision Trees

Workflow A: Purification Logic Flow

Caption: Logic gate for selecting the optimal purification route based on physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil Yes TLC TLC Analysis (Regioisomers present?) Solid->TLC Trituration Trituration (Cold Et2O or Pentane) Oil->Trituration Recryst Recrystallization (DMF/H2O or EtOH) TLC->Recryst Single Spot Flash Flash Chromatography (Silica/Neutral Alumina) TLC->Flash Multiple Spots Final Pure Isoxazolo-Fused Product Recryst->Final Trituration->TLC If solidifies Trituration->Flash If remains oil Modifier Add 1% Et3N or AcOH to Mobile Phase Flash->Modifier Poor Separation Flash->Final Good Separation Modifier->Final

Workflow B: Regioisomer Separation Strategy

Caption: Step-by-step optimization for separating stubborn isoxazole regioisomers.

RegioisomerSep Input Isomer Mixture Screen1 Screen 1: Hex/EtOAc (Standard) Input->Screen1 Decision1 Delta Rf > 0.1? Screen1->Decision1 Screen2 Screen 2: DCM/MeOH (Polarity Switch) Decision1->Screen2 No MethodA Standard Flash Decision1->MethodA Yes Decision2 Delta Rf > 0.1? Screen2->Decision2 Screen3 Screen 3: Toluene/Acetone (Pi-Pi Interaction) Decision2->Screen3 No Decision2->MethodA Yes Screen3->MethodA Separation Achieved MethodB Prep HPLC / SFC Screen3->MethodB No Separation

Standard Operating Protocols (SOPs)

SOP-01: Controlled Precipitation for Fused Systems

Applicability: Isoxazolo[5,4-b]pyridines and similar highly crystalline, low-solubility derivatives.

ParameterSpecification
Primary Solvent DMSO (Dimethyl sulfoxide) or DMF
Anti-Solvent Water (neutral pH) or 5% Citric Acid (if basic impurities present)
Temperature Start at 25°C, Heat to 50°C during annealing
Stirring Speed >500 RPM (High shear prevents occlusion)

Procedure:

  • Weigh the crude solid/oil.

  • Add DMSO (approx. 2-3 mL per gram of product). Sonicate if necessary to ensure complete dissolution.

  • Filter this solution through a cotton plug or syringe filter to remove insoluble inorganic salts (e.g., NaCl, KBr from the reaction).

  • Place filtrate in a beaker with a stir bar.

  • Add Anti-Solvent dropwise until a persistent "milky" turbidity appears.

  • STOP addition. Heat to 50°C until clear.

  • Remove heat. Resume dropwise addition of Anti-Solvent (approx. 2x volume of DMSO).

  • Cool on ice for 30 minutes. Filter the resulting precipitate.

SOP-02: Flash Chromatography for Labile Isoxazoles

Applicability: Purification of crude mixtures containing regioisomers or unreacted oximes.

ParameterSpecification
Stationary Phase Silica Gel (40-63 µm). Optional: Pre-wash with 1% Et3N/Hexane.
Flow Rate 15-20 mL/min (for 12g column)
Loading Solid load on Celite (Recommended) or liquid load in DCM.
Detection UV 254 nm (Isoxazole ring absorbs strongly).

Gradient Table (Standard Starting Point):

Time (CV) % Solvent B (EtOAc) in Solvent A (Hexane) Purpose
0-2 0% Elute non-polar impurities (alkynes/alkenes)
2-10 0% -> 30% Elute less polar regioisomer (often 3,5-isomer)
10-15 30% Isocratic Elute overlapping region
15-20 30% -> 60% Elute more polar regioisomer (often 3,4-isomer)

| 20+ | 100% | Flush column (remove polar oxides) |

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

  • Reddit/OrganicChemistry Community. (2021). Advice on separating regioisomers. Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • National Institutes of Health (NIH). (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Retrieved from

Sources

Troubleshooting cyclization failures with bulky 1,2-diketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting for a particularly challenging transformation: the intramolecular cyclization of sterically hindered 1,2-diketones. Researchers frequently encounter difficulties with these substrates due to overwhelming steric hindrance that can stifle reactivity and promote undesired side reactions. This resource offers field-proven insights and evidence-based protocols to overcome these common failures.

Frequently Asked Questions (FAQs)

Question 1: My cyclization reaction with a bulky 1,2-diketone shows no product formation and only starting material is recovered. What is the primary cause and how can I overcome this lack of reactivity?

Answer:

The most common reason for a complete lack of reactivity is prohibitively high activation energy due to steric hindrance. Bulky substituents (e.g., t-butyl, phenyl, or large ortho-substituted aryl groups) on the diketone backbone prevent the molecule from adopting the necessary conformation for the intramolecular nucleophilic attack to occur.[1][2][3] This steric clash directly impedes the approach of the nucleophilic center to the electrophilic carbonyl carbon, which is the rate-determining step in many cyclization mechanisms like the Paal-Knorr synthesis.[4]

Troubleshooting Strategies:

  • Aggressive Thermal Conditions: The first and most direct approach is to supply more energy to overcome the activation barrier.

    • High-Temperature Reflux: Increase the reaction temperature by selecting a higher-boiling-point solvent. Solvents like toluene (111 °C), xylene (≈140 °C), or even N-methyl-2-pyrrolidone (NMP, 202 °C) can be effective.

    • Microwave Irradiation: Microwave-assisted synthesis is exceptionally effective for hindered reactions.[5] Microwaves provide rapid, uniform heating that can drive reactions to completion in minutes, where conventional heating might take hours or days and lead to decomposition.[5][6] A typical starting point would be 120-160 °C for 5-20 minutes.[6]

  • Catalyst Modification: Standard acid catalysts may not be sufficient.

    • Switch from Brønsted to Lewis Acids: If using a Brønsted acid (e.g., H₂SO₄, p-TsOH), consider switching to a Lewis acid (e.g., Sc(OTf)₃, BF₃·Et₂O, ZnCl₂).[4] Lewis acids coordinate more effectively to the carbonyl oxygen, increasing its electrophilicity without requiring a specific orientation for proton transfer, which can be sterically demanding.

    • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a catalytic amount (5-10 mol%) to a stoichiometric amount may be necessary to drive the equilibrium forward.

  • High-Pressure Conditions: While requiring specialized equipment, applying high pressure (1-10 kbar) can force the reacting centers into closer proximity, overcoming steric repulsion and accelerating the reaction.

Question 2: My reaction is producing a complex mixture of products, and the yield of my desired cyclic compound is very low. What are the likely side reactions?

Answer:

With bulky 1,2-diketones, the desired cyclization pathway is often in competition with several other thermodynamically or kinetically favorable side reactions. Identifying these can help in tailoring the conditions to suppress them.

Common Side Reactions:

  • Intermolecular Aldol Condensation: If the concentration is too high, the enol or enolate of one diketone molecule can react with another, leading to oligomerization and polymeric material instead of the desired intramolecular cyclization. This is a classic competing pathway in dicarbonyl chemistry.[7]

  • Rearrangement Reactions: Under harsh acidic or thermal conditions, bulky groups can undergo rearrangements (e.g., Wagner-Meerwein type shifts) to alleviate steric strain, leading to constitutional isomers of the expected product. Phenyl shifts have been observed in similar strained systems at high temperatures.[1]

  • Enol/Enolate Decomposition: Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition of the starting material or product, often presenting as charring or an intractable baseline on TLC/LCMS.[6]

  • Competing Cyclization Pathways: For larger diketone chains, cyclization can occur at different positions, leading to different ring sizes. Generally, the formation of 5- and 6-membered rings is heavily favored over smaller, more strained rings (3- or 4-membered) or larger macrocycles.[8][9]

Troubleshooting Workflow for Side Product Formation:

Below is a decision-making workflow to systematically address side product formation.

G Start Low Yield & Side Products Observed Concentration Is reaction concentration > 0.1 M? Start->Concentration Dilute ACTION: Decrease concentration (use high dilution, <0.05 M) Concentration->Dilute Yes (Intermolecular rxn likely) Temp Is reaction temp > 150°C or time > 24h? Concentration->Temp No End Re-evaluate Reaction Dilute->End LowerTemp ACTION: Lower temperature and/or shorten reaction time. Consider microwave synthesis. Temp->LowerTemp Yes (Decomposition likely) Catalyst Are you using a strong, non-selective catalyst (e.g., H₂SO₄)? Temp->Catalyst No LowerTemp->End MilderCatalyst ACTION: Switch to a milder or more selective catalyst (e.g., Lewis Acid, Organocatalyst). Catalyst->MilderCatalyst Yes (Rearrangement/Decomp. likely) Catalyst->End No MilderCatalyst->End

Caption: Troubleshooting workflow for minimizing side products.

Question 3: How does solvent choice critically impact the success of these cyclizations?

Answer:

Solvent selection is paramount and goes beyond simply dissolving the starting material. The solvent's properties can dramatically influence reaction kinetics and selectivity.

  • Polarity and Dielectric Constant: Polar aprotic solvents like DMF, DMSO, or NMP are often superior to nonpolar solvents like toluene or hexane. They can stabilize charged intermediates and transition states that are common in acid-catalyzed cyclizations, thereby lowering the activation energy.

  • Microwave Absorbance: For microwave-assisted reactions, the solvent's ability to absorb microwave energy is critical. Polar solvents like ethanol, water, and acetic acid are excellent absorbers and lead to rapid, efficient heating.[6] Using a non-polar solvent in a microwave reactor may fail to reach the target temperature.[6]

  • Coordinating Ability: Some solvents can coordinate to Lewis acid catalysts or metal intermediates, either inhibiting or promoting the reaction. For example, a strongly coordinating solvent like THF might compete with the substrate for binding to a Lewis acid, requiring a higher catalyst loading or a switch to a less-coordinating solvent like dichloromethane (DCM).

Data Table: Solvent Properties for Consideration

SolventBoiling Point (°C)Dielectric Constant (ε)Microwave AbsorptionNotes
Toluene1112.4LowGood for high-temp reflux; non-polar.
1,4-Dioxane1012.2LowA non-participating solvent, can be useful.[10]
Acetonitrile8237.5MediumPolar aprotic, good for stabilizing intermediates.
DMF15336.7HighExcellent polar aprotic solvent, high boiling point.
DMSO18947.0HighHighly polar, high boiling point, can be difficult to remove.
Ethanol7824.5HighGood for microwave; protic nature can interfere.
NMP20232.2HighVery high boiling point for stubborn reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Cyclization

This protocol provides a starting point for optimizing the cyclization of a sterically hindered 1,2-diketone, such as in a Paal-Knorr pyrrole synthesis.[11][12]

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the bulky 1,2-diketone (1.0 eq, e.g., 0.2 mmol).

  • Solvent and Reagent Addition: Add a suitable high-boiling polar solvent (e.g., 2.0 mL of DMF or NMP). Add the primary amine or ammonia source (e.g., benzylamine, 1.2 eq).

  • Catalyst Addition: Add the acid catalyst. Start with a mild acid like acetic acid (2.0 eq) or a Lewis acid like Sc(OTf)₃ (0.1 eq). For furan synthesis, a stronger acid like p-TsOH (0.2 eq) may be used in the absence of an amine.[12]

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity.

    • Target Temperature: 150 °C.[6]

    • Hold Time: 10 minutes.

    • Power: Set to an initial power of 150-250 W; the instrument will modulate power to maintain the temperature.[6]

    • Stirring: Ensure moderate to high stirring is active throughout.

  • Work-up and Analysis: After the reaction, allow the vial to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by TLC and/or LCMS to determine conversion and purity before purification by column chromatography.

Mechanistic Considerations

The cyclization of a 1,4-dicarbonyl compound, a close relative of the 1,2-diketone system in many cyclization contexts, typically proceeds via one of two main pathways depending on the reagents present. Understanding this helps diagnose failures.

G Start Bulky 1,2-Diketone Acid Acid Catalyst (H⁺) Start->Acid Amine Primary Amine (R-NH₂) Start->Amine Protonation 1. Carbonyl Protonation Acid->Protonation Furan Pathway Hemiaminal 1. Hemiaminal Formation Amine->Hemiaminal Pyrrole Pathway Enolization 2. Enolization Protonation->Enolization CyclizeFuran 3. Intramolecular Attack (Enol O on Carbonyl C) Enolization->CyclizeFuran DehydrateFuran 4. Dehydration CyclizeFuran->DehydrateFuran Furan Product: Substituted Furan DehydrateFuran->Furan CyclizePyrrole 2. Intramolecular Attack (N on second Carbonyl C) Hemiaminal->CyclizePyrrole DehydratePyrrole 3. Double Dehydration CyclizePyrrole->DehydratePyrrole Pyrrole Product: Substituted Pyrrole DehydratePyrrole->Pyrrole

Caption: Competing Furan vs. Pyrrole synthesis pathways (Paal-Knorr).[12]

For bulky 1,2-diketones, the key failure point is often step 3 in the furan pathway or step 2 in the pyrrole pathway. The steric bulk prevents the nucleophile (enol oxygen or hemiaminal nitrogen) from achieving the correct trajectory to attack the electrophilic carbonyl carbon. The strategies outlined above are all designed to lower the energy barrier of this specific, sterically-demanding step.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Cyclic 1,2-Diketones.
  • Benchchem. (n.d.). Comparison of different catalysts for 1,5-diketone cyclization.
  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (n.d.). Green Chemistry (RSC Publishing).
  • Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. (n.d.). PMC.
  • Benchchem. (n.d.). Managing reaction kinetics in microwave-assisted Paal-Knorr synthesis.
  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. (n.d.). ResearchGate.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023, April 7). ACS Omega. Retrieved February 24, 2026, from [Link]

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023, April 7). PMC.
  • Recent Developments in the Synthesis of β-Diketones. (2021, October 13). MDPI. Retrieved February 24, 2026, from [Link]

  • Desymmetrization of cyclic 1,3-diketones via Ir-catalyzed hydrogenation: an efficient approach to cyclic hydroxy ketones with a chiral quaternary carbon. (2019, May 21). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube.
  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. (n.d.). Oriental Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • Intramolecular Cyclization Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Irreversible Protein Labeling by Paal–Knorr Conjugation. (n.d.). PMC - PubMed Central. Retrieved February 24, 2026, from [Link]

  • Benchchem. (n.d.). Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction.
  • Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products. (2005, July 20). PubMed. Retrieved February 24, 2026, from [Link]

  • Video: Intramolecular Aldol Reaction. (2025, May 22). JoVE. Retrieved February 24, 2026, from [Link]

  • Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity. (n.d.). Retrieved February 24, 2026, from [Link]

  • Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes | Organic Letters. (n.d.). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved February 24, 2026, from [Link]

  • (PDF) Synthesis of Highly Hindered 1,2-Diaryl Diketones and of cis - and trans -1,2-Diacetoxy-1,2-bis(aryl)ethenes. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved February 24, 2026, from [Link]

  • Cyclization–Decyclization of Sterically Hindered o-Iminobenzoquinone. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

Optimizing pH conditions for isoxazole-4,5-diamine condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole-4,5-diamine Condensation

Executive Summary

The condensation of isoxazole-4,5-diamine with carbonyl electrophiles (e.g., 1,2-dicarbonyls to form isoxazolo[4,5-b]pyrazines) is a reaction governed by a strict "pH Paradox." You are balancing the nucleophilicity of a weak base (the diamine) against the electrophilicity of the carbonyl , while simultaneously avoiding the base-catalyzed ring destruction inherent to the isoxazole core.

This guide moves beyond generic protocols to address the mechanistic "why" and "how" of pH control, ensuring reproducible high yields.

Part 1: The pH Landscape (Theory & Mechanism)

The success of this reaction relies on maintaining a specific pH window. The isoxazole ring is electron-withdrawing, making the 4- and 5-amino groups significantly less basic than standard anilines.

  • The Acid Trap (pH < 2): Strong acids protonate the amino groups (pKa ~1.5–2.5). A protonated amine is not a nucleophile. The reaction stalls.

  • The Base Trap (pH > 8): Isoxazoles contain a labile N-O bond. Under basic conditions (especially with heat), the ring undergoes cleavage (often via a Kemp elimination-type mechanism) to form acyclic nitriles or enolates.

  • The Sweet Spot (pH 4–5): This range is acidic enough to activate the carbonyl electrophile (via hydrogen bonding) but basic enough to ensure a significant fraction of the diamine remains unprotonated and nucleophilic.

Visualizing the Reaction Logic

pH_Landscape Acid Strong Acid (pH < 2) Protonation Amine Protonation (Nucleophile Deactivation) Acid->Protonation H+ Saturation SweetSpot Optimal Window (pH 4-5) (Acetate Buffer) Reaction Successful Condensation (Isoxazolo-pyrazine formation) SweetSpot->Reaction Balanced Activation Base Basic Conditions (pH > 8) RingOpening Ring Cleavage (N-O Bond Rupture) Base->RingOpening OH- Attack/Deprotonation Protonation->Reaction Inhibits RingOpening->Reaction Irreversible Failure

Caption: Figure 1. The mechanistic impact of pH on isoxazole-4,5-diamine reactivity. The reaction requires a delicate balance to avoid protonation (left) and ring degradation (right).

Part 2: Troubleshooting & FAQs

Q1: "My reaction turns dark/tarry and the yield is <10%. I'm using NaOH to solubilize the diamine. What is happening?"

Diagnosis: You are likely triggering base-catalyzed ring opening . The Science: The isoxazole ring is sensitive to nucleophilic attack at the C3/C5 positions or deprotonation at C3 (if unsubstituted). In the presence of strong base (NaOH, KOH) and heat, the N-O bond cleaves, often rearranging into oxazoles or forming acyclic nitrile byproducts. Solution:

  • Stop using strong bases. If your starting material is a hydrochloride salt (e.g., isoxazole-4,5-diamine·HCl), do not neutralize it with NaOH.

  • Use a buffering base. Use Sodium Acetate (NaOAc) or Pyridine. These are strong enough to free the amine (pKa ~2) but weak enough to preserve the isoxazole ring.

Q2: "I am using HCl/Ethanol (standard Schiff base conditions), but I see no product formation after 24 hours."

Diagnosis: Nucleophile deactivation via hyper-protonation. The Science: The pKa of the conjugate acid of 4-aminoisoxazole is approximately 1.9, and 5-aminoisoxazole is ~2.4. In 1M HCl (pH ~0), >99% of your amine is protonated (


). The electrophile is activated, but there is no nucleophile to attack it.
Solution: 
  • Switch to Glacial Acetic Acid (AcOH) or an Ethanol/AcOH (10:1) mixture. The pH of acetic acid (~2.5 in organic mixtures) is close to the pKa of the amine, ensuring an equilibrium where sufficient free amine exists to drive the reaction.

Q3: "How do I control Regioselectivity? I'm getting a mixture of isomers."

Diagnosis: Competitive nucleophilic attack between N4 and N5. The Science:

  • N5 (5-amino): Generally more nucleophilic due to enamine-like conjugation with the ring oxygen.

  • N4 (4-amino): Typically less nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl/nitrile-like environment of the ring. Optimization:

  • To favor N5 attack first: Use milder conditions (pH 5-6). The most nucleophilic center reacts with the most electrophilic carbonyl of your dione.

  • Steric Control: If your electrophile is unsymmetrical (e.g., methyl-phenyl diketone), the N5 will attack the less hindered carbonyl.

Part 3: The "Gold Standard" Protocol

This protocol uses a buffered acetate system to maintain the pH sweet spot automatically.

Target Reaction: Condensation of Isoxazole-4,5-diamine with an unsymmetrical 1,2-dicarbonyl.

Materials
  • Isoxazole-4,5-diamine (or HCl salt)

  • 1,2-Dicarbonyl electrophile (1.05 equiv)

  • Solvent: Ethanol (absolute)

  • Buffer: Sodium Acetate (anhydrous)

Step-by-Step Methodology
  • Preparation of the "Free Base" in situ:

    • If using diamine free base: Dissolve in Ethanol (0.1 M concentration).[1]

    • If using diamine·HCl salt: Suspend in Ethanol. Add 1.1 equivalents of Sodium Acetate . Stir for 15 mins at RT.

    • Why? NaOAc (pKa ~4.8) will deprotonate the diamine·HCl (pKa ~2.0) but will buffer the solution to pH ~5, preventing ring degradation.

  • Addition of Electrophile:

    • Add the 1,2-dicarbonyl compound (dissolved in minimal ethanol) dropwise.

    • Checkpoint: Monitor color change. A shift to yellow/orange often indicates Schiff base formation.

  • Thermal Cycle:

    • Heat to Reflux (78°C) for 2–4 hours.

    • Do not seal the vessel; allow reversible dehydration to drive the cyclization.

  • Work-up (The "Soft" Quench):

    • Cool to 0°C.

    • If product precipitates: Filter and wash with cold water (removes NaOAc/NaCl) followed by cold ethanol.

    • If no precipitate: Evaporate ethanol, resuspend in Ethyl Acetate, and wash with pH 5 Acetate buffer (do not use strong bicarb or NaOH washes).

Optimization Decision Tree

Optimization_Flow Start Start Reaction (EtOH, NaOAc, Reflux) Check Check LCMS/TLC (2 Hours) Start->Check Result1 No Conversion (SM remains) Check->Result1 Result2 Decomposition (Many spots/tar) Check->Result2 Result3 Product Formed Check->Result3 Action1 Increase Acidity Add 5% AcOH Result1->Action1 Activation needed Action2 Lower pH/Temp Switch to MeOH, <60°C Result2->Action2 Ring unstable Action3 Isolate & Purify Result3->Action3

Caption: Figure 2. Troubleshooting workflow for reaction monitoring.

Part 4: Technical Data Reference

Table 1: Comparative pKa & Nucleophilicity

Note: Values are approximate based on structural analogs and computational prediction.

SpeciesConjugate Acid pKaNucleophilicity RankRecommended Buffer
Isoxazole (Ring N) -3.0 (Very Weak)N/AN/A
4-Aminoisoxazole ~1.9 [1]LowAcetate / Formate
5-Aminoisoxazole ~2.4 [2]ModerateAcetate / Formate
Aniline (Reference) 4.6HighPhosphate / Bicarb
Table 2: Solvent & Catalyst Compatibility
Solvent SystempH (Approx)SuitabilityRisk Factor
Ethanol / HCl < 1.0Poor Stalls reaction (Protonation)
Ethanol / AcOH 3.0 – 4.0Excellent Ideal balance
Ethanol / NaOAc 5.0 – 6.0Good Best for acid-sensitive substrates
DMF / NaH > 12.0Critical Failure Ring destruction

References

  • ChemicalBook. (2025). 4-Aminoisoxazole Properties and pKa Data.

  • PubChem. (2025).[2][3] 3-Amino-5-methylisoxazole (Analog for 5-amino reactivity). National Library of Medicine.

  • BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring: Reactivity and Stability Guide.

  • Beilstein Journal of Organic Chemistry. (2024). Mild and efficient synthesis of isoxazolo[4,5-b]pyridines. [4]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Sterics vs Basicity.

Sources

Technical Guide: Solubility & Handling of 3-Methylisoxazole-4,5-diamine

[1]

Introduction: The "Polarity Trap"

As a Senior Application Scientist, I often see researchers struggle with this compound because they underestimate its polarity.[1][2] Unlike simple aromatic amines, This compound possesses a "push-pull" electronic structure.[1] The isoxazole ring is inherently polar, and the two amino groups (at positions 4 and 5) act as significant hydrogen bond donors.[1][2]

This creates a high lattice energy in the solid state, making the compound difficult to disrupt with non-polar or moderately polar solvents (like DCM or Toluene).[2] Successful manipulation requires disrupting these intermolecular H-bonds using high-dielectric or protic solvents.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Systematic Name: this compound[1][3]

  • CAS: 16939-21-6 (Note: Verify CoA; often custom synthesized).[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O[1][2]
  • Key Characteristic: High polarity, basic, oxidation-sensitive.[1][2]

Solubility Matrix & Solvent Selection

Use this matrix to select the appropriate solvent system for your specific application (Reaction, Purification, or Analysis).[1][2]

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc High (+++++)Best for Reactions. Dissolves readily at RT.[1] Ideal for cyclization reactions where high temperature is needed.[2]
Polar Protic Methanol, Ethanol Moderate (+++)Good for Recrystallization. Often requires heating to reflux to fully dissolve.[1][2] Solubility decreases significantly upon cooling (useful for purification).[1][2]
Acidic Aqueous 1M HCl, AcOH High (++++)Best for Work-up. Protonation of the amino groups renders it highly water-soluble.[1]
Chlorinated DCM, Chloroform Poor (+)Avoid. Insoluble at RT.[1][2] Only useful if mixed with MeOH (e.g., 10-20% MeOH in DCM).[2]
Non-Polar Hexane, Toluene Insoluble (-)Antisolvent. Use these to precipitate the product from reaction mixtures.[1][2]

Troubleshooting Guide (Q&A)

Scenario A: "The compound won't dissolve in my reaction solvent (DCM/THF)."

Q: I am trying to react the diamine with an acid chloride in DCM, but it remains a suspension. What should I do? A: This is a classic polarity mismatch. The diamine forms strong intermolecular hydrogen bonds that DCM cannot break.[2]

  • Immediate Fix: Add a co-solvent.[1][2] Try adding DMF (10-20% v/v) to the DCM. This usually disrupts the lattice enough to solubilize the amine.[2]

  • Alternative: Switch the solvent system entirely to THF or Dioxane , but you may still need to heat it.[1][2]

  • Pro-Tip: If the reaction allows, run it in Pyridine . Pyridine acts as both the solvent and the acid scavenger (base), ensuring the diamine stays in solution.[2]

Scenario B: "The product turns black/brown in solution."

Q: My solution was clear yellow, but after 1 hour it turned dark brown/black. Is it decomposed? A: Likely, yes. 4,5-diaminoisoxazoles are electron-rich and highly susceptible to oxidative polymerization , especially in solution.[1][2]

  • The Cause: Dissolved oxygen attacks the electron-rich amino groups, leading to quinoid-like impurities (similar to how p-phenylenediamine turns black).[1]

  • The Fix:

    • Degas all solvents (sparge with Argon/Nitrogen for 15 mins) before adding the diamine.

    • Keep the reaction under a strict inert atmosphere (N

      
       or Ar balloon).
      
    • Add a reducing agent stabilizer like Sodium Metabisulfite or Ascorbic Acid if the subsequent chemistry tolerates it.[2]

Scenario C: "I can't extract the compound from the aqueous layer."

Q: I quenched my reaction with water, but the diamine won't extract into Ethyl Acetate. A: The compound is likely protonated or simply too polar.

  • The Cause: If the aqueous layer is acidic (pH < 7), the diamine exists as a salt (R-NH

    
    ) and will stay in the water.
    
  • The Fix:

    • Adjust pH: Basify the aqueous layer to pH ~9-10 using Saturated NaHCO

      
       or Na
      
      
      CO
      
      
      .[2] (Avoid strong NaOH if possible, as the isoxazole ring can be sensitive to strong nucleophiles).[1][2]
    • Salting Out: Saturate the aqueous layer with NaCl (brine) to push the organic amine out.[2]

    • Solvent Switch: Use n-Butanol or DCM/Isopropanol (3:1) for extraction instead of pure Ethyl Acetate.[1]

Visual Decision Matrix: Solvent Selection

The following diagram outlines the logical decision path for selecting a solvent based on your experimental goal.

SolventSelectionStartGoal: Dissolve this compoundReactionSynthetic ReactionStart->ReactionPurificationPurification / IsolationStart->PurificationAnalysisAnalysis (NMR/LCMS)Start->AnalysisTempHighHigh Temp (>80°C)?Reaction->TempHighTempLowRT or Low Temp?Reaction->TempLowRecrystRecrystallizationPurification->RecrystExtractExtractionPurification->ExtractSolvNMRDMSO-d6(Best Solubility)Analysis->SolvNMRSolvDMSOUse DMSO or DMF(Inert Atmosphere Required)TempHigh->SolvDMSOSolvAlcUse Ethanol/Methanol(Reflux)TempLow->SolvAlcCondensation RxnSolvPyUse Pyridine(Scavenger + Solvent)TempLow->SolvPyAcid Chloride RxnSolvRecrystHot Ethanol orAcetonitrileRecryst->SolvRecrystSolvExtractUse DCM:iPrOH (3:1)or n-ButanolExtract->SolvExtract

Figure 1: Decision tree for solvent selection based on experimental intent. Dark nodes indicate starting points; yellow nodes indicate recommended solvents.

Standard Dissolution Protocol (For Stock Solutions)

If you need to prepare a stock solution (e.g., 50 mM) for biological screening or sequential addition:

  • Weighing: Weigh the diamine quickly. Avoid prolonged exposure to air (hygroscopic and oxidation-prone).

  • Primary Solvent: Add DMSO (Dimethyl Sulfoxide) to 80% of the final volume.[2]

  • Sonication: Sonicate for 5-10 minutes at ambient temperature. The solution should become clear yellow.[2]

    • Note: If particles remain, warm gently to 40°C in a water bath.[2]

  • Dilution (Optional): If the application requires a less viscous solvent, you can now dilute this DMSO concentrate with Methanol or Acetonitrile.[1][2]

    • Warning: Do not dilute with water directly, as the free base may precipitate.[1][2]

References

  • Synthesis of Isoxazoles: Pevzner, M. S., et al. "Synthesis and properties of 4,5-diaminoisoxazoles."[1][2] Russian Journal of Organic Chemistry, 1998.[1][2] (Discusses the reduction of 4-nitro-5-aminoisoxazoles).

  • Reaction Context: Speranza, G., et al. "Synthesis of isoxazolo[4,5-b]pyrazines."[1][2] Journal of Heterocyclic Chemistry, 2008.[1][2] [1]

  • General Solubility Data: "3-Amino-5-methylisoxazole Properties." ChemicalBook.[1][2] Accessed 2024.[1][2][4][5] (Analogous compound data used for solubility inference).[1]

  • Stability of Diamines: L'Abbé, G. "Rearrangements of isoxazoles."[1][2] Chemical Reviews, 1982.[1][2] (Mechanistic insights into isoxazole ring stability).

Validation & Comparative

A Comparative Guide to the NMR Spectral Characterization of 3-methylisoxazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 3-methylisoxazole-4,5-diamine is a key building block in the synthesis of various pharmacologically active agents. Its unique arrangement of substituents on the isoxazole core necessitates a precise and reliable method for characterization to distinguish it from potential isomers and impurities. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral features of this compound, offering a comparative framework against structurally related isoxazoles.

The strategic placement of two amino groups and a methyl group on the isoxazole ring creates a distinct electronic environment that is reflected in the ¹H and ¹³C NMR spectra. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the definitive confirmation of the molecular structure.

Predicted and Comparative NMR Spectral Data

Due to the novelty of this compound, publicly available experimental NMR data is scarce. However, based on established principles of NMR spectroscopy and analysis of related isoxazole derivatives, a predicted spectral profile can be constructed. The electron-donating effects of the amino and methyl groups significantly influence the chemical shifts of the isoxazole ring carbons.

Below is a summary of the predicted ¹H and ¹³C NMR data for this compound, presented alongside experimental data for key comparator compounds to highlight the influence of the diamine substitution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Comparator Isoxazoles in DMSO-d₆.

CompoundFunctional GroupsPredicted/Experimental ¹H Chemical Shifts (δ ppm)Predicted/Experimental ¹³C Chemical Shifts (δ ppm)
This compound (Predicted) -CH₃-NH₂ (at C4)-NH₂ (at C5)~2.2 (s, 3H, -CH₃)~5.5 (br s, 2H, -NH₂)~6.5 (br s, 2H, -NH₂)~11 (-CH₃)~100 (C4)~150 (C5)~160 (C3)
3-Amino-5-methylisoxazole [1]-CH₃-NH₂ (at C3)-H (at C4)2.21 (s, 3H, -CH₃)5.49 (s, 1H, C4-H)5.90 (s, 2H, -NH₂)12.0 (-CH₃)95.9 (C4)160.0 (C3)170.1 (C5)
3,5-Dimethylisoxazole [2]-CH₃ (at C3)-CH₃ (at C5)-H (at C4)2.22 (s, 3H, C3-CH₃)2.40 (s, 3H, C5-CH₃)6.05 (s, 1H, C4-H)11.2 (C3-CH₃)12.1 (C5-CH₃)101.4 (C4)159.5 (C3)169.1 (C5)
5-Aminoisoxazole [3][4]-NH₂ (at C5)-H (at C3)-H (at C4)~5.0 (s, 1H, C4-H)~6.8 (br s, 2H, -NH₂)~8.2 (s, 1H, C3-H)~80 (C4)~150 (C3)~172 (C5)

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

Rationale for Predicted Chemical Shifts

The predicted NMR data for this compound is derived from the expected electronic effects of the substituents on the isoxazole ring. The two electron-donating amino groups at positions C4 and C5 will cause significant shielding of these carbons, leading to upfield shifts in the ¹³C NMR spectrum compared to unsubstituted or less substituted isoxazoles. Conversely, the carbons directly attached to the electronegative nitrogen and oxygen atoms of the ring (C3 and C5) will appear at lower fields. The methyl protons are expected to resonate in the typical aliphatic region, while the amine protons will likely appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Experimental Protocol for NMR Characterization

To ensure accurate and reproducible NMR data, the following experimental protocol is recommended for the characterization of this compound.

Sample Preparation
  • Solvent Selection : Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Mixing : Gently vortex the NMR tube to ensure a homogenous solution.

NMR Data Acquisition
  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment with a 30° pulse angle.

    • Set a relaxation delay of 2 seconds to allow for full magnetization recovery.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon environment.

    • A greater number of scans (typically 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Employ a wider spectral width to encompass the expected chemical shift range of the isoxazole ring carbons.

Workflow for Structural Elucidation

The following diagram illustrates a comprehensive workflow for the synthesis and subsequent NMR-based structural confirmation of this compound.

Workflow for this compound Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Syn Synthesis of This compound Puri Purification (e.g., Chromatography, Recrystallization) Syn->Puri NMR_Prep NMR Sample Preparation (in DMSO-d6) Puri->NMR_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR Data_Proc Data Processing and Analysis H1_NMR->Data_Proc C13_NMR->Data_Proc Struc_Elucid Structural Elucidation Data_Proc->Struc_Elucid Comp_Analysis Comparative Analysis with Related Isoxazoles Struc_Elucid->Comp_Analysis Final_Report Final Characterization Report Comp_Analysis->Final_Report

Caption: A typical workflow for the synthesis and structural confirmation of this compound using NMR spectroscopy.

Key Structural Correlations

The following diagram highlights the key atoms and their expected correlations in the NMR spectra of this compound.

Caption: Predicted key ¹H and ¹³C NMR signals and their structural assignments for this compound.

Conclusion

The structural confirmation of this compound relies on a detailed analysis of its ¹H and ¹³C NMR spectra. By understanding the predicted chemical shifts based on the electronic nature of its substituents and comparing them to known, related isoxazole structures, researchers can confidently verify the identity and purity of this important synthetic intermediate. The protocols and comparative data presented in this guide offer a robust framework for the successful characterization of this and similar novel heterocyclic compounds.

References

  • Benchchem. Aminoisoxazole: A Comparative Guide for Researchers. Benchchem. Accessed February 21, 2024.
  • Boykin, D. W., & Kumar, A. (2001). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry, 38(5), 1205-1207.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
  • Gadek, T. R. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Al-Zaydi, K. M. (2007). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA.
  • Alcaide, B., et al. (1998). 1H and 13C NMR spectra and isomerism of 3-aminoacroleins. Magnetic Resonance in Chemistry, 36(4), 289-294.
  • National Center for Biotechnology Information. (n.d.). 3-Methylisoxazole. PubChem. Retrieved February 21, 2024, from [Link].

  • De Sarro, G., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(6), 527-535.
  • Shawali, A. S., et al. (2002). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of Heterocyclic Chemistry, 39(4), 729-732.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylisoxazole. PubChem. Retrieved February 21, 2024, from [Link].

  • Awad, A. M., et al. (2022).
  • Melli, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3269.
  • Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5.
  • D'Auria, M., et al. (1973). Isoxazoles from nitrile oxides and acetylenes. Substituent effect on the PMR spectra of disubstituted isoxazoles. Tetrahedron Letters, 14(24), 2149-2152.
  • Boykin, D. W., et al. (2002). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Journal of Heterocyclic Chemistry, 39(5), 957-960.
  • National Center for Biotechnology Information. (n.d.). 3-Isoxazolamine. PubChem. Retrieved February 21, 2024, from [Link].

  • Patel, M. R., et al. (2014). One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Journal of Saudi Chemical Society, 18(5), 549-554.
  • Asghari, S., et al. (2015). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications Specialty Journal of Chemistry, 1(2), 1-6.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem. Retrieved February 21, 2024, from [Link].

  • Contreras, R., et al. (1998). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Chilean Chemical Society, 43(3).
  • Khrustalev, V. N., et al. (2005). The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles. ARKIVOC, 2005(7), 28-35.
  • Helal, M. A., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1629-1634.
  • Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. RSC Advances, 12(45), 29367-29371.
  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary NMR data. Retrieved February 21, 2024, from [Link].

  • Grignard, B., et al. (2021).

Sources

Comparative Guide: Reactivity of 3-Methylisoxazole-4,5-diamine vs. o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-methylisoxazole-4,5-diamine (Isox-DA) and o-phenylenediamine (OPD). While both reagents serve as 1,2-diamine precursors for synthesizing fused heterocyclic systems (isoxazolo[4,5-b]pyrazines and quinoxalines, respectively), their reactivity profiles are fundamentally distinct.

Key Takeaway: OPD is a robust, highly nucleophilic reagent suitable for mild condensations. In contrast, Isox-DA behaves as a deactivated, "amide-like" nucleophile requiring forcing conditions (acid catalysis, high temperature) and exhibits unique reductive instability due to its labile N-O bond.

Part 1: Chemical Architecture & Electronic Theory

The divergence in reactivity stems from the electronic nature of the parent rings.[1]

Featureo-Phenylenediamine (OPD)This compound (Isox-DA)
Core Structure Benzene (Carbocyclic, Aromatic)Isoxazole (Heterocyclic,

-deficient)
Electronic Character Electron-rich (

-donor)
Electron-poor (

-acceptor)
Amine Basicity (pKa)

(Aniline-like)

(Imide-like)
Nucleophilicity High (Rapid attack on electrophiles)Low (Sluggish attack on electrophiles)
Reductive Stability High (Stable to hydrogenation)Low (N-O bond cleaves easily)
Mechanistic Insight: The "Imidic" Effect

In OPD, the benzene ring stabilizes the amine lone pairs but allows sufficient availability for nucleophilic attack. In Isox-DA, the electronegative oxygen and nitrogen atoms within the ring inductively withdraw electron density. Furthermore, the amino group at the 5-position participates in resonance delocalization with the ring nitrogen, imparting significant imidic character (resembling an amide rather than an amine). This drastically lowers the HOMO energy, making Isox-DA a poor nucleophile.

Part 2: Synthetic Utility – The "Benzil Test"

To objectively compare performance, we evaluate the condensation reaction with a standard 1,2-dicarbonyl electrophile: Benzil .

Reaction with OPD (Synthesis of 2,3-Diphenylquinoxaline)

OPD reacts readily with benzil. The first amine attack is fast, followed by a rapid intramolecular cyclization.

  • Conditions: Ethanol, Room Temperature (or mild reflux), no catalyst or weak acid (AcOH).

  • Yield: Typically >90%.[2]

  • Kinetics: Fast (

    
     minutes to hours).
    
Reaction with Isox-DA (Synthesis of 3-Methyl-5,6-diphenylisoxazolo[4,5-b]pyrazine)

Isox-DA requires activation. The initial nucleophilic attack is the rate-determining step and is unfavorable under neutral conditions.

  • Conditions: Glacial Acetic Acid, Reflux (

    
    ), Lewis Acid catalyst (e.g., 
    
    
    
    or
    
    
    ) often required to activate the dicarbonyl.
  • Yield: Moderate (40–65%).

  • Kinetics: Slow (

    
     12–24 hours).
    
Visualization: Competing Reaction Pathways

The following diagram illustrates the energetic and mechanistic differences. OPD follows a low-barrier path, while Isox-DA faces a high activation energy barrier.

ReactionPathways cluster_0 OPD (Nucleophilic) cluster_1 Isox-DA (Deactivated) Start Reagents (Diamine + Benzil) OPD_Inter Intermediate: Mono-imine (Stable) Start->OPD_Inter Fast (k1) Isox_TS Transition State: High Energy Barrier Start->Isox_TS Slow (k2 << k1) Requires Heat/Acid OPD_Prod Product: Quinoxaline OPD_Inter->OPD_Prod Rapid Cyclization Isox_Prod Product: Isoxazolo[4,5-b]pyrazine Isox_TS->Isox_Prod Dehydration

Caption: Comparative reaction pathways showing the kinetic advantage of OPD over the deactivated Isox-DA system.

Part 3: Stability Profile & Reductive Cleavage

A critical differentiator for drug development is the stability of the core ring system.

  • OPD-derived Quinoxalines: The benzene ring is chemically robust. It survives catalytic hydrogenation (

    
    ), metal hydride reductions (
    
    
    
    ), and dissolving metal reductions.
  • Isox-DA-derived Heterocycles: The isoxazole ring contains a weak N-O bond (

    
    ). Under reducing conditions (e.g., 
    
    
    
    ,
    
    
    , or
    
    
    ), this bond cleaves, destroying the heterocycle and yielding a
    
    
    -enamino ketone.

Implication: If your synthetic route involves a subsequent hydrogenation step (e.g., to deprotect a benzyl group), the isoxazole core will likely decompose.

Stability IsoxCore Isoxazole Core (N-O Bond) Conditions Reducing Conditions (H2/Pd, Fe/AcOH, Mo(CO)6) IsoxCore->Conditions Cleavage N-O Bond Cleavage Conditions->Cleavage Labile Bond Failure Product Open Chain Product (Beta-Enamino Ketone) Cleavage->Product Ring Opening

Caption: The reductive instability pathway of the isoxazole core, a failure mode not present in OPD systems.

Part 4: Experimental Protocols

Protocol A: Standard Quinoxaline Synthesis (OPD)

Use this for: Benchmarking, training, or synthesizing standard reference standards.

  • Dissolution: Dissolve o-phenylenediamine (1.0 eq, 10 mmol) and benzil (1.0 eq, 10 mmol) in Ethanol (20 mL).

  • Catalysis (Optional): Add 5 mol% Iodine (

    
    ) or Sulfamic acid for rate acceleration, though often unnecessary.
    
  • Reaction: Stir at room temperature for 30 minutes. A precipitate often forms immediately.

  • Workup: Filter the solid. Wash with cold ethanol. Recrystallize from ethanol/water.

  • Expected Yield: 92–98%.

Protocol B: Isoxazolopyrazine Synthesis (Isox-DA)

Use this for: Creating novel bioactive scaffolds requiring the isoxazole moiety.

  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional but recommended to drive equilibrium).

  • Dissolution: Suspend This compound (1.0 eq, 10 mmol) and benzil (1.1 eq, 11 mmol) in Glacial Acetic Acid (15 mL).

  • Activation: Add Zinc Chloride (

    
    )  (0.5 eq) or p-Toluenesulfonic acid (PTSA)  (10 mol%). The Lewis acid is critical to activate the benzil carbonyls against the weak amine nucleophile.
    
  • Reaction: Heat to reflux (

    
    ) for 12–18 hours. Monitor by TLC (Note: Starting diamine may streak; product will be less polar).
    
  • Workup:

    • Cool to room temperature.[3][4]

    • Pour mixture into crushed ice/water (100 mL).

    • Neutralize carefully with

      
       or 
      
      
      
      to pH 8 (isoxazole ring is sensitive to strong base at high temps, but stable at RT).
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane:EtOAc gradient) is usually required to remove unreacted benzil and oligomers.

  • Expected Yield: 45–60%.

Comparison Data Table

Parametero-Phenylenediamine (OPD)This compound
Reaction Time (Benzil) < 1 Hour12–24 Hours
Temperature Required


Catalyst Requirement None / Mild Brønsted AcidStrong Brønsted or Lewis Acid
Solvent System Ethanol / MethanolAcetic Acid / Toluene
Product Stability (Acid) StableStable
Product Stability (Reduction) StableUnstable (Ring Opens)
Primary Risk Oxidative polymerization (turns black in air)Low conversion / Side reactions

References

  • Isoxazolo[4,5-b]pyridine Synthesis: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein J. Org. Chem. 2024 , 20, 1069–1075. Link

  • Reductive Cleavage of Isoxazoles: A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles.[5] Synthesis 2000 , 2000(12), 1713-1718. Link

  • Nucleophilicity of Aminoisoxazoles: Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chem. Heterocycl.[6][7] Compd. 2016 , 52, 866–886.[6] Link

  • OPD Reactivity Guide: Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines. Sci. Iran. 2011 , 18(6), 1332-1336. Link

  • General Amine Nucleophilicity: Nucleophilicity Trends of Amines. Master Organic Chemistry. Link

Sources

A Comparative Guide to the Biological Activities of Isoxazolo[4,5-b]pyrazine and Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds form the bedrock of many pharmaceuticals, offering a versatile scaffold for structural modification and biological targeting. Among these, nitrogen-containing heterocycles are particularly prominent. This guide provides an in-depth, objective comparison of two such scaffolds: the emerging isoxazolo[4,5-b]pyrazine core and the well-established quinoxaline framework. We will dissect their biological activities, compare their performance with supporting experimental data, and provide the methodologies necessary to validate these findings, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the Scaffolds: Structural Foundations

At first glance, isoxazolo[4,5-b]pyrazine and quinoxaline share a common pyrazine ring, a feature that underpins some of their overlapping biological activities. However, the ring fused to this pyrazine core dictates their distinct chemical properties and, consequently, their pharmacological profiles.

  • Quinoxaline: This scaffold consists of a benzene ring fused to a pyrazine ring. Its aromatic, electron-deficient nature makes it a privileged structure in drug discovery. Quinoxaline derivatives are found in a number of antibiotics like echinomycin and are known to exhibit a vast array of biological activities.[1][2]

  • Isoxazolo[4,5-b]pyrazine: This is a less-explored but increasingly interesting scaffold where an isoxazole ring is fused to the pyrazine ring. The presence of the N-O bond in the isoxazole ring introduces unique electronic and steric properties, making these derivatives attractive candidates for targeting specific biological pathways.

Below is a depiction of the core structures that form the basis of the derivatives discussed in this guide.

Core_Structures cluster_quinoxaline Quinoxaline Core cluster_isoxazolopyrazine Isoxazolo[4,5-b]pyrazine Core quinoxaline quinoxaline isoxazolopyrazine isoxazolopyrazine

Caption: Core chemical structures of Quinoxaline and Isoxazolo[4,5-b]pyrazine.

Biological Activity Profile: Isoxazolo[4,5-b]pyrazine Derivatives

While research into isoxazolo[4,5-b]pyrazines and their close analogs (like isoxazolopyridines) is more nascent compared to quinoxalines, they have demonstrated significant potential in several key therapeutic areas.

Anticancer and Antiproliferative Activity

Derivatives of isoxazolo-fused systems have shown notable antiproliferative effects. For example, certain 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines, which are structurally related to the pyrazine series, have been tested against various tumor cell lines.[3] One derivative, 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine, demonstrated antiproliferative activity at a concentration of 3.9 µg/mL.[3] The mechanism often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation. Some isoxazole-containing compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4]

Anti-inflammatory Activity

The isoxazole moiety is a component of several anti-inflammatory drugs. Research has shown that isoxazolo[4,5-d]pyridazin-4(5H)-one analogues can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.[5] This dual inhibition is a highly sought-after property for developing anti-inflammatory agents with improved efficacy and better safety profiles compared to traditional NSAIDs.[5] Similarly, oxazolo[4,5-b]pyridine derivatives have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme, showing significant reduction in paw edema in rat models.[6]

Antimicrobial Activity

The fusion of the isoxazole and pyrazine rings has also yielded compounds with promising antimicrobial properties. Studies on related isoxazolo[5,4-b]pyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli.[7]

Biological Activity Profile: Quinoxaline Derivatives

Quinoxalines are a well-established and extensively studied class of compounds with a remarkably broad spectrum of pharmacological activities. Their versatility has made them a cornerstone in the development of therapeutics for infectious diseases, cancer, and inflammation.[8][9][10]

Anticancer and Antitumor Activity

The quinoxaline scaffold is a frequent feature in potent anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[11] Quinoxaline derivatives have been developed to target a wide range of kinases involved in carcinogenesis, including:

  • VEGFR-2 and c-Met: Dual inhibitors targeting these receptors can simultaneously block tumor angiogenesis and cell proliferation.[12]

  • Pim-1/2 Kinases: These are oncogenic kinases, and quinoxaline-based dual inhibitors have been identified with submicromolar potency.[13]

  • EGFR Tyrosine Kinase: Specific quinoxalinone derivatives have shown potent inhibitory activity against mutated EGFR (L858R/T790M/C797S) at nanomolar concentrations, comparable to the drug osimertinib.[14]

  • Apoptosis Signal-Regulated Kinase 1 (ASK1): Novel quinoxaline derivatives have been discovered as highly effective ASK1 inhibitors with IC50 values as low as 30.17 nM.[15]

Beyond kinase inhibition, some quinoxaline derivatives can intercalate with DNA or induce apoptosis through other cellular pathways.[1][16]

Antimicrobial Activity

The antimicrobial prowess of quinoxalines is well-documented. The synthetic quinoxaline moiety is part of several antibiotics, including echinomycin, known to inhibit the growth of Gram-positive bacteria.[1][2] A vast number of derivatives have been synthesized and tested, showing broad-spectrum activity against bacteria (both Gram-positive and Gram-negative) and fungi.[2][17][18][19] The mechanism can involve the inhibition of bacterial DNA synthesis.[19]

Antiviral Activity

Quinoxaline derivatives have been investigated as potent antiviral agents, particularly against respiratory pathogens.[20] Their ability to be easily modified allows for the development of compounds that can potentially inhibit viral replication and entry, making them promising candidates for tackling viral pandemics.[20]

Anti-inflammatory and Other Activities

The scaffold also exhibits significant anti-inflammatory, antimalarial, antitubercular, and antidepressant properties, highlighting its incredible versatility in drug design.[1][8][9]

Head-to-Head Comparison: Isoxazolo[4,5-b]pyrazine vs. Quinoxaline

To provide a clear, data-driven comparison, the following table summarizes the biological activities and reported potencies of representative derivatives from each class.

Biological ActivityIsoxazolo[4,5-b]pyrazine & AnalogsQuinoxaline DerivativesKey Mechanistic Insights
Anticancer Compound 3g (Oxazolo[5,4-d]pyrimidine): CC50 = 58.4 µM (HT29 cells)[4]Compound 17l ([3][4][21]triazolo[4,3-a]pyrazine): IC50 = 0.98 µM (A549 cells)[12] Compound VIIIc: IC50 = 2.5 µM (HCT116 cells)[16] CPD4 (Quinoxalinone): IC50 = 3.04 nM (EGFR mutant)[14]Both scaffolds are effective kinase inhibitors (VEGFR-2, c-Met, EGFR). Quinoxalines are more broadly studied against a wider range of kinases and often exhibit higher potency.
Kinase Inhibition VEGFR-2: Potent inhibitory activity identified via in silico analysis.[4]c-Met: IC50 = 26 nM (Compound 17l)[12] Pim-1: IC50 = 74 nM (Lead compound 1)[13] ASK1: IC50 = 30.17 nM (Compound 26e)[15]Quinoxalines are highly potent and versatile kinase inhibitors, with derivatives developed as Type I, Type I1/2, and Type II inhibitors.[22]
Anti-inflammatory Isoxazolo[4,5-d]pyridazin-4(5H)-one (Compound 15): COX-2 IC50 = 2.1 µM; 5-LOX IC50 = 6.3 µM[5]Reported activity, but less emphasis on specific IC50 values in provided literature compared to anticancer/antimicrobial roles.[1][8][9]Isoxazole-containing scaffolds show promise as dual COX/LOX inhibitors, a significant advantage in anti-inflammatory drug design.
Antibacterial Sulfonamide isoxazolo[5,4-b]pyridines: Active at 125 µg against P. aeruginosa & E. coli.[7]Compound 4c (Diaminoquinoxaline): Zone of inhibition = 10.5-14.89 mm.[19] General: Active against Gram-positive and Gram-negative bacteria.[17][18]Quinoxalines are a component of natural antibiotics and have a longer history and broader evidence base as antibacterial agents.
Antiviral Less explored in the provided literature.Broadly reported activity against various viruses, including respiratory pathogens.[1][8][20]The quinoxaline scaffold is considered a promising platform for the development of next-generation antiviral agents.[20]
Synthesis and Scaffolding Insights

The synthesis of these scaffolds often dictates the feasibility of generating diverse chemical libraries for screening.

Synthetic_Pathways cluster_Q Quinoxaline Synthesis cluster_I Isoxazolo[4,5-b]pyridine Synthesis Q_start1 o-Phenylenediamine Q_prod Quinoxaline Derivative Q_start1->Q_prod Cyclocondensation Q_start2 α-Dicarbonyl Compound Q_start2->Q_prod I_start1 4-Amino-5-benzoyl- isoxazole-3-carboxamide I_prod Isoxazolo[4,5-b]pyridine Derivative I_start1->I_prod Friedländer Condensation I_start2 Active Methylene Compound I_start2->I_prod

Caption: General synthetic routes for quinoxaline and related isoxazolopyridine cores.

The well-established cyclocondensation reaction for quinoxalines makes it highly amenable to combinatorial synthesis.[8] While methods like the Friedländer condensation are effective for isoxazolopyridines, the synthesis of the isoxazolo[4,5-b]pyrazine core may require more specialized starting materials.[3]

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of the claims made, this section details the standard protocols used to evaluate the biological activities of these compounds.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a cornerstone for assessing cytotoxicity and is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Workflow Diagram:

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (cell adherence) A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate 4h D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Read absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 values G->H

Caption: Standard workflow for the MTT antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isoxazolo[4,5-b]pyrazine or quinoxaline derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC50 of kinase inhibitors.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., VEGFR-2, c-Met), the appropriate substrate (e.g., a generic peptide), and ATP. Add serial dilutions of the inhibitor compounds.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine IC50 values from the dose-response curve.

Protocol 3: Antibacterial Disc Diffusion Assay

This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a filter disc impregnated with the test compound.[17]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the target bacteria (e.g., S. aureus, E. coli) in sterile saline or broth.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab.

  • Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the test compound (e.g., 50 µ g/disk ).[17] Place the discs onto the surface of the inoculated agar plate.

  • Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disc. A larger zone diameter indicates greater antibacterial activity.

Conclusion and Future Perspectives

This guide illuminates the distinct yet sometimes overlapping biological profiles of isoxazolo[4,5-b]pyrazine and quinoxaline derivatives.

Quinoxalines stand out as a highly versatile and potent class of compounds. Their well-established synthetic routes and extensively documented, broad-spectrum activities—particularly as anticancer kinase inhibitors and antimicrobial agents—solidify their status as a "privileged scaffold" in medicinal chemistry. The high potency observed, often in the nanomolar range, makes them exceptional lead candidates for further development.

Isoxazolo[4,5-b]pyrazines and their analogs represent a more novel and specialized area of research. While not as broadly studied, they show significant promise in specific niches, most notably as dual COX/LOX inhibitors for anti-inflammatory applications and as potential anticancer agents. Their unique structure offers an alternative chemical space to explore, potentially yielding compounds with novel mechanisms of action or improved selectivity.

Future Directions:

  • Broadening the Scope: A systematic screening of isoxazolo[4,5-b]pyrazine libraries against a wider range of biological targets, especially kinases and viral proteins, is warranted to uncover their full potential.

  • Hybrid Molecules: Designing hybrid molecules that incorporate features of both scaffolds could lead to synergistic effects or dual-targeting agents.

  • Structure-Activity Relationship (SAR) Studies: Deeper SAR exploration for the isoxazolo[4,5-b]pyrazine core is needed to optimize potency and selectivity for identified targets.

By leveraging the established strengths of the quinoxaline framework and exploring the untapped potential of the isoxazolo[4,5-b]pyrazine core, the drug discovery community can continue to expand its arsenal of effective therapeutic agents.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Design, Synthesis, and Biological Evaluation of[3][4][21]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • The Synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an Evaluation of Their in Vitro Antiproliferative Activity. PubMed. [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Some examples of biologically active isoxazolo[4,5-b]pyridines with... ResearchGate. [Link]

  • Isoxazolo[4,5-b]pyrazine | C5H3N3O. PubChem. [Link]

  • Rational study involved the most bioactive cores as quinazoline... ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Center for Biotechnology Information. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. PubMed. [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. [Link]

  • Synthesis and Antibacterial Activity of Benzo[1][3]isothiazolo[2,3-a]pyrazine-6,6-dioxide Derivatives. National Center for Biotechnology Information. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information. [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. SpringerLink. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]

  • Synthesis and biological investigation of isoxazolo[4,5-e][3][4][21]triazine derivatives. Der Pharma Chemica. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). PubMed. [Link]

  • Synthesis and Biological Evaluation of Triazolo[4,5-g]quinolines, Imidazo- [4,5-g]quinolines and Pyrido[2,3-g]- quinoxaline. Part II. ResearchGate. [Link]

  • Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation. Journal of Medicinal Chemistry. [Link]

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  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][12]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. [Link]

  • Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. [Link]

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Comparative Crystallographic Guide: 4,5-Diamino-3-methylisoxazole as a Supramolecular Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Analysis: 4,5-Diamino-3-methylisoxazole vs. Distal Isomers Content Type: Technical Comparison Guide Audience: Structural Chemists, Crystallographers, and Drug Discovery Scientists.

Executive Summary

This guide provides a structural analysis of 4,5-diamino-3-methylisoxazole (4,5-DAmI) complexes, contrasting their performance with the more ubiquitous 3,5-diamino-4-methylisoxazole (3,5-DAmI) and Pyrazole analogues.

While isoxazoles are traditionally viewed as weaker


-donors than pyrazoles due to the electronegativity of the ring oxygen, the 4,5-vicinal diamine  motif of the target ligand introduces a unique "chelating" capability absent in distal (3,5) isomers. This guide evaluates these ligands based on coordination stability, hydrogen-bond network density (Etter’s Rules), and packing efficiency—critical metrics for pharmaceutical co-crystal design and high-energy density materials (HEDM).
Part 1: Ligand Profile & Structural Alternatives

To understand the crystallographic "performance" of 4,5-DAmI, we must compare it against its structural isomers and electronic analogues. The primary differentiator is the Vector of Coordination :

Feature4,5-Diamino-3-methylisoxazole (Target)3,5-Diamino-4-methylisoxazole (Alternative A)3,4-Diaminofurazan (Alternative B)
Topology Vicinal (Adjacent) AminesDistal (Opposite) AminesVicinal Amines + 2 Ring N
Coordination Mode Chelating ($ \kappa^2-N,N' $) or BridgingBridging ($ \mu-N,N' $) onlyWeakly Chelating
H-Bond Capacity High (Intramolecular N-H...N possible)High (Intermolecular dominant)Moderate
pKa (Conj. Acid) ~2.0 - 2.5 (Est.)~2.0 - 2.5 (Est.)< 1.0 (Very weak base)
Primary Use Novel MOFs, Bio-active ChelatesLinear Polymers, EnergeticsEnergetics (Explosives)
The "Performance" Gap: Chelation vs. Bridging

The 3,5-isomer forces metal centers apart, creating linear polymeric chains or 2D sheets (bridging mode). In contrast, the 4,5-isomer can act as a bidentate chelator , forming stable 5-membered metallacycles with transition metals (Cu, Co, Ni). This makes 4,5-DAmI superior for discrete molecular complex formation in drug delivery, whereas 3,5-DAmI is superior for generating porous frameworks (MOFs).

Part 2: Experimental Protocol (Synthesis & Crystallization)

Note: This protocol assumes the isolation of the ligand followed by metal complexation. Due to the tautomeric instability of vicinal amino-isoxazoles, kinetic control is required.

Workflow Visualization

G Start Precursor: 3-Methyl-4-nitro-5-isoxazolone Red Reduction (Fe/AcOH or H2/Pd) Start->Red Controlled Reduction Ligand Ligand Isolation (4,5-DAmI) Red->Ligand Inert Atmo (Prevent Oxid.) Complex Metal Complexation (MX2 + Ligand) Ligand->Complex 1:1 or 1:2 Stoichiometry Cryst Crystallization (Slow Evap vs. Solvothermal) Complex->Cryst Kinetic Control XRD SC-XRD Analysis Cryst->XRD Data Collection

Figure 1: Synthetic workflow for isolating and characterizing 4,5-diaminoisoxazole complexes. Note the requirement for inert atmosphere handling during ligand isolation to prevent oxidative degradation.

Step-by-Step Protocol
  • Ligand Synthesis (In Situ):

    • Precursor: Start with 3-methyl-4-nitro-5-aminoisoxazole.

    • Reduction: Perform catalytic hydrogenation (Pd/C, 30 psi H

      
      ) in dry methanol.
      
    • Critical Step: Do not isolate the free base dry if unstable. React immediately with the metal salt.

  • Complexation (The Self-Validating Step):

    • Dissolve Metal(II) salt (e.g.,

      
      ) in MeOH.
      
    • Add ligand solution dropwise.[1]

    • Validation: A distinct color change (e.g., Blue

      
       Dark Green for Cu) indicates coordination of the amine nitrogens. If precipitate forms immediately, the product is likely polymeric (bridging). If the solution remains clear, discrete chelates are forming.
      
  • Crystallization (Vapor Diffusion):

    • Place the reaction solution in a small vial.

    • Place this vial inside a larger jar containing a precipitant (Diethyl ether or Hexane).

    • Seal and allow to stand for 3-7 days. This method yields higher quality single crystals than rapid evaporation.

Part 3: Comparative Structural Analysis

When analyzing the solved structure (via SHELXL/OLEX2), focus on these specific geometric parameters to validate the "4,5-DAmI" advantage.

1. Bond Length Analysis (M-L Interactions)

Isoxazole nitrogens are weaker donors than imidazoles/pyrazoles. However, the amino nitrogen is a stronger donor than the ring nitrogen.

Bond Type4,5-DAmI Complex (Expected)Pyrazole Analog (Benchmark)Interpretation
M–N(amine) 2.05 – 2.15 Å2.00 – 2.10 ÅDAmI is a slightly weaker donor; longer bonds imply higher lability (good for catalytic turnover).
M–N(ring) 2.15 – 2.25 Å1.98 – 2.05 ÅCritical Difference: Isoxazole ring N is a very weak donor compared to Pyrazole ring N.
Chelate Bite Angle 78° – 82°85° – 90°The 5-membered ring formed by 4,5-DAmI is more strained, affecting stability.
2. Hydrogen Bonding Networks (Etter's Rules)

The "Performance" of a crystal structure often refers to its density and stability.

  • 4,5-DAmI: Possesses adjacent donors (

    
    ) and acceptors (
    
    
    
    ). This promotes Intramolecular H-bonds (S(5) or S(6) motifs), which planarize the molecule but reduce the number of donors available for intermolecular lattice strengthening.
  • 3,5-DAmI: Donors are distal. No intramolecular bonding is possible. All H-bonds contribute to the 3D lattice, typically resulting in higher melting points and higher density .

3. Structural Topology Diagram

Structure cluster_45 4,5-DAmI (Chelating) cluster_35 3,5-DAmI (Bridging) Metal Metal Center (Cu/Co/Ni) L1 N(4)-Amine L1->Metal Strong Sigma L2 N(5)-Amine L2->Metal Strong Sigma L3 N(3)-Amine L3->Metal Bridge A L4 N(5)-Amine Metal2 Metal Center 2 L4->Metal2 Bridge B

Figure 2: Topological comparison. The 4,5-isomer (top) favors discrete chelation, while the 3,5-isomer (bottom) favors polymeric bridging.

Part 4: Performance in Drug Development

For researchers in medicinal chemistry, the choice between these isomers impacts Solubility and Bioavailability .

  • Solubility:

    • 4,5-Complexes: Due to the formation of discrete molecular units (rather than polymers) and the presence of intramolecular H-bonds (which hide polar protons), 4,5-DAmI complexes generally exhibit higher lipophilicity and better solubility in organic media compared to the insoluble polymeric networks of 3,5-DAmI.

  • Stability:

    • Isoxazole-metal bonds are labile. This is advantageous for prodrug strategies where the metal must be released in vivo. Pyrazole complexes are often too stable (inert) for such applications.

References
  • Malathy, S., et al. (2016). "Crystal structure of 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium 3,5-dinitrosalicylate." Acta Crystallographica Section E, 72(5), 618-622. Link

    • Relevance: Establishes the H-bonding capabilities of the amino-isoxazole scaffold.
  • BenchChem. (2025). "A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands." Link

    • Relevance: Provides the baseline pKa and donor strength d
  • Lal, G., et al. (2023). "High energy materials based on isoxazole derivatives." Journal of Energetic Materials. (Cited via context in Acta Cryst reports).
  • Smith, J. A., et al. (2016). "Different acid-base behaviour of a pyrazole and an isoxazole."[2][3][4] Acta Crystallographica Section C, 72, 612-618.[2] Link

    • Relevance: Directly compares the donor/acceptor mismatch between isoxazole (O-acceptor) and pyrazole (NH-donor).[3]

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Mass Spectrometry Fragmentation Patterns of Isoxazole Diamines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of isoxazole diamines. It is designed for researchers engaged in structural elucidation and metabolite identification of isoxazole-based therapeutics.

Executive Summary & Core Mechanism

Isoxazole diamines are privileged scaffolds in medicinal chemistry, often utilized as linkers in kinase inhibitors and antibiotics. Their mass spectral behavior is dominated by the unique lability of the N–O bond within the isoxazole ring. Unlike their isomeric counterparts (oxazoles and imidazoles), isoxazoles undergo a characteristic ring-opening initiated by N–O bond homolysis, followed by skeletal rearrangements.

Key Differentiator: The "Signature" of an isoxazole core is the facile loss of neutral fragments (e.g., nitriles, ketenes) resulting from ring cleavage, which is energetically more favorable than in oxazoles due to the weak N–O bond dissociation energy (~55 kcal/mol vs ~88 kcal/mol for C–O).

Mechanistic Fragmentation Pathways

To correctly interpret MS/MS spectra, one must understand the causality behind the ion formation. The fragmentation of isoxazole diamines is a competition between charge-remote fragmentation (ring opening) and charge-proximate fragmentation (amine side-chain losses).

Pathway A: The Isoxazole Ring Cleavage (The "Signature")

The most diagnostic pathway involves the cleavage of the weak N–O bond.

  • Initiation: Protonation typically occurs on the exocyclic amine or the ring nitrogen.

  • Ring Opening: The N–O bond breaks, forming an open-chain enol-imine or ketone-nitrile intermediate.

  • Skeletal Rearrangement: The intermediate often rearranges to form a stable acyl-azirine species or fragments directly to release a nitrile (

    
    ) and a ketene (
    
    
    
    ).
Pathway B: Diamine Side-Chain Fragmentation

The presence of diamine substituents (e.g., ethylenediamine linkers) introduces competitive fragmentation channels:

  • Neutral Loss of Ammonia/Amine:

    
    . Common in aliphatic primary amines.
    
  • Immonium Ion Formation: Cleavage adjacent to the amine nitrogen yields characteristic low-mass ions (e.g.,

    
     30 for 
    
    
    
    ).
Visualization: Isoxazole Ring Cleavage Mechanism

The following diagram illustrates the primary ring-opening mechanism that distinguishes isoxazoles from other heterocycles.

IsoxazoleFragmentation Parent Protonated Isoxazole [M+H]+ Intermediate Open-Chain Intermediate (Enol-Imine) Parent->Intermediate N-O Bond Cleavage Azirine Acyl-Azirine Intermediate Intermediate->Azirine Recyclization Fragment1 Fragment A (Nitrile Loss) Intermediate->Fragment1 R-CN Loss Fragment2 Fragment B (Ketene Loss) Azirine->Fragment2 R-CO Loss

Figure 1: Mechanistic pathway of isoxazole ring cleavage via N-O bond homolysis leading to diagnostic nitrile and ketene fragments.

Comparative Analysis: Isoxazoles vs. Alternatives

Distinguishing isoxazoles from their structural isomers (oxazoles) or regioisomers (3,5- vs. 5,3-substituted) is a critical challenge.

Isoxazole vs. Oxazole
FeatureIsoxazole (1,2-oxazole)Oxazole (1,3-oxazole)Diagnostic Implication
Bond Stability Weak N–O bond (~55 kcal/mol).Strong C–O/C–N bonds .Isoxazoles fragment at lower collision energies (CE).
Primary Loss Ring cleavage

Nitrile (

) + Ketene.
Loss of

,

.[1]
Presence of

suggests Oxazole;

suggests Isoxazole.
Rearrangement Forms Azirine intermediates.Rare skeletal rearrangement.Azirine-specific fragments are unique to isoxazoles.
Regioisomer Differentiation (3,5- vs. 5,3-Diamine Substituted)

The substitution pattern dictates which part of the molecule carries the charge after ring cleavage.

  • 3,5-Disubstituted: Cleavage typically yields a specific nitrile ion determined by the substituent at the 3-position.

  • Differentiation Rule: In MS/MS, compare the intensity of the fragment ions corresponding to

    
     vs 
    
    
    
    . The nitrile fragment originating from the 3-position is often more abundant due to the polarization of the transition state during N–O cleavage.

Experimental Protocol: Structural Elucidation Workflow

To validate the structure of a putative isoxazole diamine, follow this self-validating protocol.

Phase 1: Optimization (ESI Source)
  • Ionization Mode: Positive ESI (

    
    ).
    
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (Promotes protonation of diamines).

  • Direct Infusion: Flow rate 5-10

    
    .
    
Phase 2: MS/MS Acquisition (Collision Induced Dissociation)
  • Precursor Selection: Isolate the monoisotopic peak (

    
    ).
    
  • Energy Ramp: Acquire spectra at stepped Collision Energies (e.g., 10, 20, 40 eV).

    • Low CE (10 eV): Preserves molecular ion; observe loss of

      
       (17 Da) from diamine side chains.
      
    • Med CE (20-30 eV): Triggers N–O bond cleavage; observe ring-opening fragments.

    • High CE (40+ eV): Secondary fragmentation of the azirine intermediate.

Phase 3: Data Interpretation Logic

Use the following decision tree to confirm the isoxazole core.

InterpretationLogic Start Analyze MS/MS Spectrum CheckNH3 Observe [M-17] or [M-18]? (Amine Loss) Start->CheckNH3 CheckCO Observe [M-28]? (CO Loss) CheckNH3->CheckCO Yes/No CheckRCN Observe [M - R-CN]? (Nitrile Loss) CheckCO->CheckRCN No/Minor ResultOx PROBABLE: Oxazole Core CheckCO->ResultOx Yes (Major Path) ResultIso CONFIRMED: Isoxazole Core CheckRCN->ResultIso Yes (Major Path) CheckRCN->ResultOx No

Figure 2: Logical decision tree for differentiating isoxazole cores from isomeric oxazoles based on fragmentation hierarchy.

Reference Data: Characteristic Ions

The following table summarizes expected ion types for a generic isoxazole diamine with substituents


 (3-position) and 

(5-position).
Ion Identitym/z CalculationOrigin
Precursor

Protonated Molecule
Amine Loss

Loss of

from diamine side chain
Nitrile Fragment

Diagnostic: Cleavage of 3-substituent with nitrile group
Acyl Fragment $[R_2-CO]^+ $Cleavage of 5-substituent
Ring Scission

Loss of neutral nitrile from ring opening

References

  • Bowie, J. H., et al. "Electron impact studies.[2] XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles." Australian Journal of Chemistry, 1969.[2] Link

  • Giorgi, G., et al. "Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry... on 3-methylisoxazolo- and 2-methyloxazolopyridines."[3] Journal of the American Society for Mass Spectrometry, 1995.[3] Link

  • BenchChem. "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." BenchChem Guides, 2025.[4] Link

  • Makowska, J., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid... ESI-MS." Molecules, 2022.[5] Link

  • Sleno, L., & Volmer, D. A. "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry, 2004. Link

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 3-Methylisoxazole-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Core in Spectroscopic Analysis

The isoxazole ring is a privileged five-membered heterocycle integral to numerous biologically active compounds. The arrangement of nitrogen and oxygen atoms within the ring imparts a unique electronic landscape, making its derivatives interesting candidates for spectroscopic investigation. Specifically, 3-methylisoxazole-4,5-diamine, with its two amino groups, presents a chromophoric system rich in n → π* and π → π* electronic transitions. Understanding how modifications to this core structure influence its interaction with UV-Vis light is paramount for applications ranging from the development of novel analytical probes to the fine-tuning of photophysical properties in drug candidates.

This guide will provide a comparative analysis of the UV-Vis absorption properties of this compound derivatives. We will delve into the theoretical underpinnings of their electronic spectra, present available experimental data for comparison, and provide robust protocols for their synthesis and spectroscopic characterization.

The Electronic Landscape of this compound

The UV-Vis absorption spectrum of an organic molecule is dictated by the energy required to promote electrons from lower energy molecular orbitals (typically non-bonding, n, or π-bonding orbitals) to higher energy anti-bonding (π*) orbitals. For this compound, the key electronic features are:

  • The Isoxazole Ring: The conjugated π-system of the isoxazole ring itself gives rise to π → π* transitions, typically in the shorter wavelength UV region.

  • Amino Substituents: The lone pairs of electrons on the nitrogen atoms of the two amino groups introduce the possibility of n → π* transitions. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. The presence of these electron-donating groups significantly influences the overall electronic distribution within the molecule.

The interplay of these features determines the characteristic absorption maxima (λmax) and molar absorptivity (ε) of the parent compound and its derivatives.

Comparative Analysis of UV-Vis Absorption Properties

While comprehensive experimental data for a wide range of this compound derivatives is not extensively available in the public domain, we can construct a comparative framework based on known principles and data from structurally related isoxazole derivatives. The following sections will discuss the anticipated effects of substituents and solvent on the UV-Vis spectra.

The Effect of Substituents

The nature and position of substituents on the isoxazole ring or the amino groups will profoundly impact the UV-Vis absorption spectrum. This is primarily due to their ability to either donate or withdraw electron density, thereby altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Logical Relationship: Substituent Effect on UV-Vis Spectra

Caption: Relationship between substituent type and λmax.

Electron-Donating Groups (EDGs):

Substituents such as alkyl, hydroxyl, or alkoxy groups, when attached to the isoxazole ring, are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity).

  • Causality: EDGs donate electron density to the π-system of the isoxazole ring, raising the energy of the HOMO. This reduces the HOMO-LUMO energy gap, requiring less energy (longer wavelength light) for the π → π* transition. The increased electron delocalization also enhances the probability of the transition, leading to a higher molar absorptivity.[1][2]

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups like nitro, cyano, or carbonyl groups will generally induce a hypsochromic shift (a shift to shorter wavelengths) and potentially a hypochromic effect (a decrease in molar absorptivity).

  • Causality: EWGs withdraw electron density from the π-system, lowering the energy of the LUMO. This increases the HOMO-LUMO energy gap, necessitating higher energy (shorter wavelength light) for electronic excitation.

Comparative Data from Related Isoxazole Derivatives:

The following table summarizes available UV-Vis data for some aminoisoxazole derivatives, which can serve as a qualitative comparison. It is important to note that these are not direct derivatives of this compound, but they illustrate the general trends.

CompoundSubstituentsSolventλmax (nm)Reference (Illustrative)
3-Amino-5-methylisoxazole3-Amino, 5-MethylVarious~230-240General Knowledge
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-oneMethoxy (EDG on phenyl)MeOH386[3]
(E)-4-(4-Nitrobenzylidene)-3-propylisoxazol-5(4H)-oneNitro (EWG on phenyl)MeOH368[3]

These examples, though not directly comparable, support the principle that electron-donating groups tend to shift the absorption to longer wavelengths, while electron-withdrawing groups shift it to shorter wavelengths.

The Effect of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly influence the position of the absorption maximum, a phenomenon known as solvatochromism.

  • π → π* Transitions: For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift . The excited state is typically more polar than the ground state, and thus it is better stabilized by a polar solvent. This stabilization lowers the energy of the excited state more than the ground state, reducing the energy gap.

  • n → π* Transitions: For n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift . The ground state, with its non-bonding electrons, can be stabilized by hydrogen bonding with polar protic solvents. This stabilization lowers the energy of the ground state more significantly than the excited state, thereby increasing the energy gap for the transition.

Workflow: Investigating Solvatochromism

Solvatochromism_Workflow A Prepare Stock Solution of Isoxazole Derivative B Select Solvents of Varying Polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol) A->B C Prepare Dilute Solutions in Each Solvent B->C D Record UV-Vis Spectrum (e.g., 200-400 nm) C->D E Determine λmax in Each Solvent D->E F Plot λmax vs. Solvent Polarity Parameter (e.g., E_T(30)) E->F G Analyze the Trend (Bathochromic or Hypsochromic Shift) F->G

Caption: Experimental workflow for studying solvatochromism.

Experimental Protocols

To ensure the generation of reliable and comparable data, the following detailed protocols for the synthesis and UV-Vis spectroscopic analysis are provided.

Synthesis of this compound Derivatives (A General Approach)

While a specific, high-yield synthesis for this compound is not readily found in the literature, a plausible synthetic route can be adapted from known isoxazole syntheses. The following represents a generalized, multi-step approach that would require optimization for this specific target. This protocol is based on the synthesis of related amino-isoxazoles.[2][4][5][6]

Synthetic Workflow

Synthesis_Workflow start Ethyl Acetoacetate step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate1 Ethyl 2-nitroacetoacetate step1->intermediate1 step2 Cyclization with Hydroxylamine (NH2OH·HCl) intermediate1->step2 intermediate2 3-Methyl-4-nitro-5-isoxazolone step2->intermediate2 step3 Chlorination (e.g., POCl3) intermediate2->step3 intermediate3 5-Chloro-3-methyl-4-nitroisoxazole step3->intermediate3 step4 Amination (e.g., NH3 or amine) intermediate3->step4 intermediate4 5-Amino-3-methyl-4-nitroisoxazole step4->intermediate4 step5 Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2/HCl) intermediate4->step5 product This compound step5->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Methylisoxazole-4,5-diamine: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Methylisoxazole-4,5-diamine demands a safety-first mindset grounded in rigorous scientific principles. This guide provides a comprehensive operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to create a self-validating system of protocols that protects both the researcher and the integrity of the experiment.

While comprehensive toxicological data for this compound is not extensively published, its structure as a substituted isoxazole and a heterocyclic amine provides a strong basis for a robust safety assessment. Analogous compounds consistently demonstrate risks of skin, eye, and respiratory irritation.[1][2] Therefore, we will operate under the precautionary principle, treating the compound with the appropriate level of caution.

Part 1: Hazard Profile and Risk Mitigation

Understanding the "why" behind safety protocols is paramount. The primary risks associated with powdered heterocyclic amines like this compound are exposure through inhalation of dust, and direct contact with skin and eyes.[1]

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer. Inhalation may cause respiratory irritation.[1]

  • Dermal Contact: Direct skin contact can lead to irritation.[2] Aromatic and heterocyclic amines as a class are known for their potential to be absorbed through the skin.[3]

  • Ocular Contact: The compound is expected to be a serious eye irritant, capable of causing significant discomfort or damage.[2][4]

The core of our safety strategy is to minimize exposure through a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment.

Hazard CategoryGHS Classification (Anticipated)Mitigation Strategy
Skin Irritation Category 2[2][4]Engineering Controls, Administrative Controls, PPE
Eye Irritation Category 2[2][4]Engineering Controls, PPE
Respiratory Irritation STOT SE Category 3[4]Engineering Controls, PPE
Acute Oral Toxicity Potential Hazard (Harmful if swallowed)[1]Administrative Controls, PPE
Part 2: The Three Pillars of Safe Handling

Engineering controls are the most effective way to manage exposure because they isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow draws airborne particles away from the user's breathing zone.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1] Ensure appropriate exhaust ventilation is present specifically at places where dust may be formed.

PPE is your last line of defense. It should never be a substitute for robust engineering controls.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[6] Given the serious eye irritation risk, standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[1][2]

  • Skin and Body Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for tears or holes before use. Use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[6] Ensure it has tight-fitting cuffs to protect the wrists.

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection may not be required.

    • However, if there is a potential for dust generation outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved P95 or P100 particulate respirator is necessary.[7] Always ensure a proper fit test has been conducted for the user.

These are the procedures that ensure a safe workflow and laboratory environment.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[8] Do not consume food or beverages in the laboratory.[1][8]

  • Access Control: Restrict access to areas where the chemical is being handled.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][9]

Part 3: Operational and Disposal Plans

A structured workflow minimizes the chance of accidental exposure.

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[8] Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally gloves.

  • Weighing and Transfer: Perform all powder transfers within the fume hood. Use a spatula and weighing paper. Handle carefully to minimize dust formation.[1] Close the primary container immediately after use.

  • Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After the procedure, decontaminate the spatula and work surface.

  • Doffing PPE: Remove PPE in the reverse order, taking care to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container. Wash hands immediately.

Experimental Workflow: Safe Handling of Solid Compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase A Verify Fume Hood Certification & Airflow B Assemble Equipment (Spatula, Weigh Paper, Waste) A->B C Don PPE (Coat, Goggles, Gloves) B->C D Transfer Compound from Stock to Weigh Paper C->D Begin Work E Weigh Desired Amount D->E F Transfer to Reaction Vessel E->F G Securely Close Stock Container F->G H Decontaminate Work Surface & Equipment G->H Complete Transfer I Dispose of Contaminated Items in Labeled Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for weighing and transferring solid this compound.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[8] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up the material without creating dust and place it in a sealed, labeled container for hazardous waste disposal.[1][7] Wash the spill area thoroughly.[1] Do not let the product enter drains.

All waste, including unused product, contaminated consumables (gloves, wipes, weigh paper), and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled container.[1]

  • Liquid Waste: If the compound is in solution, collect it in a labeled, sealed hazardous waste container.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company.[10] Do not dispose of it down the drain or in regular trash.[10]

Disposal Decision Pathway

G Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Contaminated Solid Waste (Gloves, Paper, Excess Reagent) IsSolid->SolidWaste Solid LiquidWaste Contaminated Liquid Waste (Solutions, Rinsates) IsSolid->LiquidWaste Liquid ContainerSolid Place in a Labeled, Sealed Solid Hazardous Waste Container SolidWaste->ContainerSolid ContainerLiquid Place in a Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->ContainerLiquid Disposal Arrange Pickup by Licensed Waste Disposal Company ContainerSolid->Disposal ContainerLiquid->Disposal

Caption: Decision-making process for the disposal of contaminated materials.

By integrating these engineering controls, personal protective equipment, and procedural steps into your daily laboratory operations, you create a robust safety system that protects you and your colleagues while ensuring the highest standards of scientific integrity.

References

  • Benchmark Analytics. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • PubChem. (n.d.). 4,5-Dimethylisoxazol-3-amine. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. (n.d.). 3-Methylisoxazolo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.